molecular formula C23H29NO6 B12399075 CHNQD-01255

CHNQD-01255

Cat. No.: B12399075
M. Wt: 415.5 g/mol
InChI Key: NIVPCXURXHMJGN-CIEKVUGRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHNQD-01255 is a useful research compound. Its molecular formula is C23H29NO6 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate

InChI

InChI=1S/C23H29NO6/c1-16-6-3-2-4-8-18-12-19(13-20(18)21(25)9-10-22(26)29-16)30-23(27)28-15-17-7-5-11-24-14-17/h4-5,7-11,14,16,18-21,25H,2-3,6,12-13,15H2,1H3/b8-4+,10-9+/t16-,18+,19-,20+,21+/m0/s1

InChI Key

NIVPCXURXHMJGN-CIEKVUGRSA-N

Isomeric SMILES

C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)OC(=O)OCC3=CN=CC=C3

Canonical SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)OCC3=CN=CC=C3

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of CHNQD-01255: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active prodrug of the natural product Brefeldin A (BFA). It has demonstrated significant anti-hepatocellular carcinoma (HCC) efficacy. The core mechanism of this compound lies in its conversion to BFA, a potent and well-characterized inhibitor of ADP-ribosylation factor (Arf) guanine nucleotide-exchange factors (GEFs). This inhibition disrupts vesicular trafficking and protein secretion by targeting the Golgi apparatus, ultimately leading to cancer cell death. This guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Arf-GEFs

This compound is designed as a more soluble and less toxic precursor to Brefeldin A. In vivo, it is rapidly converted to BFA. BFA's primary molecular target is a subset of Arf-GEFs that contain a catalytic Sec7 domain.

The mechanism of inhibition is non-competitive. BFA does not bind to the active site of the Arf-GEF or to Arf-GDP alone. Instead, it stabilizes a transient, abortive complex formed between Arf-GDP and the Sec7 domain of the GEF.[1] This stabilization prevents the exchange of GDP for GTP on the Arf protein, effectively locking Arf in its inactive, GDP-bound state.

The consequences of Arf inactivation are profound for cellular function:

  • Disruption of the Golgi Apparatus: Activated, GTP-bound Arf is essential for the recruitment of coat proteins (like COPI) to Golgi membranes, a critical step in the formation of transport vesicles. By preventing Arf activation, BFA blocks the assembly of these coats, leading to a rapid and reversible collapse of the Golgi complex into the endoplasmic reticulum (ER).

  • Inhibition of Protein Secretion: The disruption of the Golgi apparatus halts the anterograde transport of proteins from the ER to the cell surface. This blockage of the secretory pathway is a key factor in the cytotoxic effects of BFA against cancer cells, which often have high rates of protein synthesis and secretion.

Signaling Pathway

The following diagram illustrates the inhibitory effect of Brefeldin A (the active form of this compound) on the Arf activation cycle.

BFA_Mechanism cluster_inhibition Inhibition by BFA Arf_GDP Arf-GDP (inactive) Arf_GTP Arf-GTP (active) Arf_GDP->Arf_GTP GDP/GTP Exchange Abortive_Complex Arf-GDP-Sec7-BFA (Abortive Complex) Arf_GTP->Arf_GDP GTP Hydrolysis (Arf-GAP) Downstream_Effects Downstream Effects: - Golgi Disassembly - Inhibition of Protein Secretion - Apoptosis Arf_GTP->Downstream_Effects Initiates Arf_GEF Arf-GEF (Sec7 domain) Arf_GEF->Arf_GDP Binds to BFA Brefeldin A (from this compound) BFA->Abortive_Complex Stabilizes Abortive_Complex->Downstream_Effects Prevents

Inhibition of Arf Activation by Brefeldin A

Quantitative Analysis of In Vitro and In Vivo Efficacy

This compound has demonstrated potent anti-proliferative activity in hepatocellular carcinoma cell lines and significant tumor growth inhibition in a xenograft mouse model.

Table 1: In Vitro Anti-Proliferative Activity of this compound
Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma0.1
BEL-7402Hepatocellular Carcinoma0.07

Data from MedChemExpress product page for this compound.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in HepG2 Xenograft Model
Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (TGI, %)
This compound45Oral (p.o.)61.0

Data from Jiang et al., 2022.

Table 3: Pharmacokinetic Profile of this compound
ParameterValue
Bioavailability (F%)18.96
Maximum Tolerated Dose (MTD, p.o.)> 750 mg/kg

Data from Jiang et al., 2022.

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of human hepatocellular carcinoma cell lines.

Materials:

  • HepG2 and BEL-7402 cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium.

  • Incubation: The plates are incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). 100 µL of the diluted compound is added to the respective wells. A vehicle control (DMSO) is also included.

  • Incubation: The treated plates are incubated for 72 hours.

  • CCK-8 Assay: 10 µL of CCK-8 solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human hepatocellular carcinoma xenograft mouse model.

Materials:

  • Female BALB/c nude mice (4-6 weeks old)

  • HepG2 cells

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)

  • Calipers

Protocol:

  • Tumor Cell Implantation: HepG2 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth: The tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

  • Randomization: The mice are randomly assigned to a vehicle control group and a this compound treatment group (n=6-8 mice per group).

  • Drug Administration: this compound is administered orally (p.o.) once daily at a dose of 45 mg/kg for 21 consecutive days. The vehicle control group receives the same volume of the vehicle solution.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers. The tumor volume is calculated using the formula: Volume = (length x width²) / 2.

  • Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

  • Data Analysis: At the end of the study, the tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro: Cell Proliferation Assay cluster_invivo In Vivo: Xenograft Model iv_start Seed HepG2/BEL-7402 cells in 96-well plates iv_treat Treat with this compound (various concentrations) iv_start->iv_treat iv_incubate Incubate for 72 hours iv_treat->iv_incubate iv_assay Add CCK-8 reagent iv_incubate->iv_assay iv_read Measure absorbance at 450 nm iv_assay->iv_read iv_end Calculate IC50 iv_read->iv_end inv_start Implant HepG2 cells in BALB/c nude mice inv_tumor Tumor growth to ~150 mm³ inv_start->inv_tumor inv_treat Oral administration of This compound (45 mg/kg) inv_tumor->inv_treat inv_measure Measure tumor volume and body weight inv_treat->inv_measure inv_end Calculate TGI% inv_measure->inv_end

Experimental Workflow for this compound Evaluation

Conclusion

This compound represents a promising therapeutic candidate for hepatocellular carcinoma. Its mechanism of action, through the in vivo conversion to Brefeldin A and subsequent inhibition of Arf-GEFs, is well-defined and leads to potent anti-cancer effects. The prodrug strategy has successfully improved the pharmacokinetic profile and reduced the toxicity of BFA, making this compound a viable candidate for further clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in this compound and its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to CHNQD-01255: An Arf-GEFs Inhibitor Prodrug

This technical guide provides a comprehensive overview of this compound, an orally active prodrug of the natural Arf-GEFs inhibitor, Brefeldin A (BFA). This compound has been developed to overcome the pharmacological limitations of BFA, demonstrating potent anti-hepatocellular carcinoma (HCC) efficacy with an improved safety and pharmacokinetic profile.

Core Concepts

This compound is designed as a more soluble and less toxic precursor to BFA.[1][2] In vivo, it undergoes rapid conversion to BFA, its active metabolite.[1][2] BFA exerts its biological effects by inhibiting a subset of ADP-ribosylation factor (Arf) guanine nucleotide exchange factors (GEFs).[2][3] This inhibition disrupts intracellular vesicle trafficking, a process often dysregulated in cancer, leading to anti-proliferative and pro-apoptotic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its efficacy and improved pharmacological properties compared to BFA.

Table 1: In Vitro Anti-proliferative Activity of this compound in Hepatocellular Carcinoma Cell Lines
Cell LineIC50 (µM)Incubation Time (h)
HepG20.172
BEL-74020.0772

Data sourced from MedChemExpress.[4]

Table 2: In Vivo Anti-tumor Efficacy of this compound in a HepG2 Xenograft Model
Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (TGI) %
This compound45p.o.61.0
This compound15p.o.Not specified
This compound5p.o.Not specified
BFA15p.o.Less than this compound at 45 mg/kg
This compound10i.p.36.6
This compoundNot specifiedi.p.48.3

Data compiled from publicly available research.[1][2][4]

Table 3: Pharmacokinetic and Safety Profile of this compound
ParameterValueSpecies
Bioavailability (F%) of BFA from this compound18.96Not specified
Maximum Tolerated Dose (MTD) (p.o.)> 750 mg/kgMice
Maximum Tolerated Dose (MTD) (i.p.)> 100 mg/kgMice
Aqueous Solubility15-20 mg/mLNot specified

This data highlights the improved safety and solubility of this compound compared to BFA (MTD < 506 mg/kg).[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information on this compound studies.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the anti-proliferative effects of this compound on HCC cell lines.

Materials:

  • HepG2 and BEL-7402 cells

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed HepG2 or BEL-7402 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 1 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Hepatocellular Carcinoma Xenograft Model in Mice

This protocol describes the in vivo assessment of this compound's anti-tumor efficacy.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • HepG2 cells

  • Matrigel

  • This compound

  • Vehicle solution

  • Calipers

Procedure:

  • Harvest HepG2 cells during their exponential growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the dosing solutions of this compound and the vehicle control.

  • Administer this compound orally (p.o.) or intraperitoneally (i.p.) daily at the specified doses (e.g., 5, 15, 45 mg/kg for p.o.) for 21 consecutive days. The control group receives the vehicle.

  • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Calculate the Tumor Growth Inhibition (TGI) % using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] × 100.

Visualizations

The following diagrams illustrate the key pathways and mechanisms associated with this compound.

CHNQD_01255_Prodrug_Activation CHNQD_01255 This compound (Prodrug) Metabolism In Vivo Metabolism (Esterases) CHNQD_01255->Metabolism Oral Administration BFA Brefeldin A (Active Drug) Metabolism->BFA Conversion Arf_GEF_Signaling_Pathway cluster_activation Arf Activation Cycle Arf_GDP Arf-GDP (Inactive) Arf_GEF Arf-GEF (Sec7 domain) Arf_GDP->Arf_GEF binds Arf_GTP Arf-GTP (Active) Arf_GTP->Arf_GDP GTP hydrolysis Effector Downstream Effectors (e.g., COPI coatomer, PLD) Arf_GTP->Effector activates Arf_GEF->Arf_GTP promotes GDP/GTP exchange Arf_GAP Arf-GAP Arf_GAP->Arf_GTP stimulates Vesicle Vesicle Trafficking Effector->Vesicle BFA_Mechanism_of_Action Arf_GDP Arf-GDP Complex Abortive Complex: Arf-GDP-Sec7-BFA Arf_GDP->Complex Arf_GEF Arf-GEF (Sec7 domain) Arf_GEF->Complex BFA Brefeldin A BFA->Complex stabilizes No_Activation Inhibition of Arf Activation Complex->No_Activation Disruption Disruption of Vesicle Trafficking No_Activation->Disruption Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_pk Pharmacokinetic & Safety Cell_Culture HCC Cell Lines (HepG2, BEL-7402) Treatment_vitro Treat with this compound Cell_Culture->Treatment_vitro MTT_Assay MTT Assay Treatment_vitro->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Xenograft Establish HepG2 Xenograft in Mice Treatment_vivo Administer this compound Xenograft->Treatment_vivo Monitor Monitor Tumor Growth Treatment_vivo->Monitor TGI Calculate TGI Monitor->TGI PK_Study Pharmacokinetic Analysis Bioavailability Assess Bioavailability PK_Study->Bioavailability MTD_Study Maximum Tolerated Dose Study Safety Determine Safety Profile MTD_Study->Safety

References

The Role of CHNQD-01255 in Hepatocellular Carcinoma Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced stages of the disease. The development of novel, targeted therapies is crucial for improving patient outcomes. CHNQD-01255 has emerged as a promising investigational compound in HCC research. It is a prodrug of the natural product Brefeldin A (BFA), a known inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs). This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation.

This compound was strategically designed to overcome the pharmacological limitations of BFA, such as poor solubility, significant toxicity, and a short half-life. As a prodrug, this compound exhibits improved aqueous solubility and a superior safety profile, while efficiently converting to the active compound BFA in vivo.[1] This conversion allows for sustained plasma exposure and enhanced bioavailability of BFA, making this compound a more viable candidate for clinical development.[1]

Core Mechanism of Action

This compound exerts its anti-cancer effects through its active form, Brefeldin A, which functions as a potent inhibitor of Arf-GEFs.[1] These enzymes are crucial for the activation of Arf GTPases, which are key regulators of various cellular processes, including membrane trafficking and signal transduction.

The primary target of BFA is the Golgi apparatus, where it disrupts the vesicular transport system by inhibiting the activation of Arf proteins. This leads to a blockage of protein secretion from the endoplasmic reticulum (ER) to the Golgi, causing an accumulation of unfolded proteins in the ER lumen and inducing significant ER stress. In cancer cells, this sustained ER stress can trigger apoptotic cell death.

Signaling Pathways Modulated by this compound (via Brefeldin A) in HCC

The inhibition of Arf-GEFs by the active form of this compound initiates a cascade of downstream signaling events, culminating in apoptosis and cell cycle arrest in hepatocellular carcinoma cells. The primary pathway implicated is the ER stress-mediated apoptotic pathway.

Endoplasmic Reticulum Stress-Induced Apoptosis

In HepG2, a human HCC cell line, BFA has been shown to induce apoptosis through the activation of the PERK-eIF2α-ATF4-CHOP signaling pathway. The accumulation of unfolded proteins in the ER, due to the BFA-induced blockage of protein transport, activates the ER transmembrane protein kinase PERK. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of activating transcription factor 4 (ATF4). ATF4 upregulates the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), a key mediator of ER stress-induced apoptosis.

G cluster_0 This compound (Prodrug) cluster_1 Active Compound cluster_2 Mechanism of Action cluster_3 Downstream Signaling & Cellular Effects This compound This compound BFA Brefeldin A (BFA) This compound->BFA In vivo conversion Arf_GEFs Arf-GEFs BFA->Arf_GEFs Inhibition Arf_GTPases Arf GTPases Arf_GEFs->Arf_GTPases Activation Golgi_Disruption Golgi Disruption & ER Stress Arf_GTPases->Golgi_Disruption Leads to PERK PERK Activation Golgi_Disruption->PERK Cell_Cycle_Arrest Cell Cycle Arrest Golgi_Disruption->Cell_Cycle_Arrest eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Signaling pathway of this compound in hepatocellular carcinoma.

Quantitative Data Summary

The development of this compound as a prodrug has led to significant improvements in its pharmacological properties compared to its active counterpart, Brefeldin A. The following tables summarize the key quantitative data from preclinical studies.

ParameterValueReference
Aqueous Solubility 15-20 mg/mL[1]
Bioavailability of BFA F = 18.96%[1]
Maximum Tolerated Dose (MTD) - Oral > 750 mg/kg (vs. < 506 mg/kg for BFA)[1]
Treatment Group (HepG2 Xenograft Model)Administration RouteDoseTumor Growth Inhibition (TGI)Reference
This compound Oral (p.o.)45 mg/kg61.0%[1]
BFA Oral (p.o.)15 mg/kgLess than this compound[1]
This compound Intraperitoneal (i.p.)1 mg/kg36.6%[1]
This compound Intraperitoneal (i.p.)9 mg/kg48.3%[1]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections outline the key experimental protocols used in the evaluation of this compound and Brefeldin A in hepatocellular carcinoma models.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate HepG2 or other HCC cells in 96-well plates at a density of 1 x 105 cells/well in 0.2 mL of complete medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound or BFA. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 200 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate for 4-7 hours. Then, add 1 mL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the optical density at 595 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Seed and treat HCC cells with the compound of interest as described for the cell viability assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1x binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression levels of proteins involved in apoptosis.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, Cleaved Caspase-3, BAX, Bcl-2, CHOP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Model of Hepatocellular Carcinoma

This model assesses the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human HCC cells (e.g., HepG2) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound, BFA, or a vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule and dose.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Lines HCC Cell Lines (e.g., HepG2) MTT Cell Viability Assay (MTT) Cell_Lines->MTT Flow_Cytometry Apoptosis Analysis (Flow Cytometry) Cell_Lines->Flow_Cytometry Western_Blot Protein Expression (Western Blot) Cell_Lines->Western_Blot Xenograft HCC Xenograft Model (Immunodeficient Mice) Treatment This compound Administration (p.o. or i.p.) Xenograft->Treatment Measurement Tumor Growth & Body Weight Measurement Treatment->Measurement Efficacy Efficacy Assessment (TGI) Measurement->Efficacy

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of Arf-GEF inhibitors for the treatment of hepatocellular carcinoma. Its prodrug design successfully addresses the limitations of its active form, Brefeldin A, leading to improved pharmacological properties and potent anti-tumor efficacy in vivo. The primary mechanism of action involves the induction of ER stress and subsequent apoptosis through the PERK-eIF2α-ATF4-CHOP signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.

References

In-Depth Technical Guide: Discovery and Synthesis of CHNQD-01255

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active prodrug of the natural product Brefeldin A (BFA). BFA is a well-documented inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs) with potent anti-cancer properties, particularly against hepatocellular carcinoma (HCC). However, the clinical development of BFA has been hampered by its poor aqueous solubility, significant toxicity, and short biological half-life. This compound was rationally designed as a carbonate derivative of BFA to overcome these limitations. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Discovery and Rationale

The discovery of this compound was rooted in a prodrug strategy aimed at improving the druggability of Brefeldin A. By temporarily masking one of the hydroxyl groups of BFA as a carbonate ester, the resulting compound, this compound, exhibits significantly improved aqueous solubility and a more favorable pharmacokinetic profile. In vivo, this compound is rapidly converted back to the active parent compound, BFA, concentrating its therapeutic action at the target site while mitigating systemic toxicity. A series of BFA prodrugs were synthesized, including esters, carbamates, and carbonates, with this compound (designated as compound 16 in the primary literature) emerging as the lead candidate due to its superior overall properties.[1]

Quantitative Data Summary

The biological activity and pharmacokinetic properties of this compound have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-proliferative Activity

Cell LineCompoundIC₅₀ (μM)
HepG2 (Human Hepatocellular Carcinoma)This compound0.1
BEL-7402 (Human Hepatocellular Carcinoma)This compound0.07

Data from cell proliferation assays after 72 hours of exposure.[2]

Table 2: In Vivo Anti-tumor Efficacy in HepG2 Xenograft Model

CompoundAdministration RouteDosageTumor Growth Inhibition (TGI) %
This compoundOral (p.o.)45 mg/kg61.0%
This compoundIntraperitoneal (i.p.)5 mg/kg36.6%
This compoundIntraperitoneal (i.p.)15 mg/kg48.3%

Data from studies in HepG2 tumor-bearing xenograft mice treated daily for 21 consecutive days.[2]

Table 3: Pharmacokinetic and Safety Profile

ParameterThis compoundBrefeldin A
Aqueous Solubility15-20 mg/mLPoor
Bioavailability (F)18.96%Not reported
Maximum Tolerated Dose (MTD, p.o.)> 750 mg/kg< 506 mg/kg

Pharmacokinetic data obtained after oral administration. Safety profile determined in mice.[1][3][4]

Mechanism of Action: Inhibition of the Arf Signaling Pathway

This compound acts as a prodrug, releasing Brefeldin A, which is the active inhibitor of Arf-GEFs. Arf proteins are small GTPases that play a crucial role in vesicular trafficking within the cell, particularly in the Golgi apparatus. Arf-GEFs, containing a catalytic Sec7 domain, facilitate the exchange of GDP for GTP on Arf proteins, leading to their activation.

Brefeldin A functions as an uncompetitive inhibitor. It does not bind to Arf-GDP or the Arf-GEF alone. Instead, it targets and stabilizes the transient, low-affinity complex formed between Arf-GDP and the Sec7 domain of the Arf-GEF. By binding to the interface of this complex, BFA traps it in an abortive state, preventing the dissociation of GDP and subsequent binding of GTP. This "interfacial inhibition" effectively blocks the activation of Arf1, leading to a cascade of downstream effects, including the disruption of the Golgi apparatus and inhibition of protein secretion, which ultimately contributes to apoptosis in cancer cells.

Arf_Signaling_Pathway Arf_GDP Arf-GDP (inactive) Intermediate_Complex Arf-GDP-GEF Complex Arf_GDP->Intermediate_Complex GDP/GTP Exchange Arf_GTP Arf-GTP (active) Arf_GTP->Arf_GDP GTP hydrolysis Downstream_Effectors Downstream Effectors Arf_GTP->Downstream_Effectors Arf_GEF Arf-GEF (Sec7 domain) Arf_GEF->Intermediate_Complex BFA Brefeldin A (from this compound) Abortive_Complex Abortive Arf-GDP-GEF-BFA Complex BFA->Abortive_Complex Intermediate_Complex->Arf_GTP GTP binding Intermediate_Complex->Abortive_Complex stabilized by BFA Abortive_Complex->Arf_GTP blocks Abortive_Complex->Intermediate_Complex Vesicular_Trafficking Vesicular Trafficking (Golgi Function) Downstream_Effectors->Vesicular_Trafficking Apoptosis Apoptosis Vesicular_Trafficking->Apoptosis inhibition leads to

Caption: Brefeldin A's inhibitory action on the Arf signaling pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward esterification reaction between Brefeldin A and a suitable carbonate precursor. The following is a representative protocol based on the synthesis of related Brefeldin A derivatives.

Materials:

  • Brefeldin A (BFA)

  • Appropriate chloroformate reagent (e.g., methyl chloroformate)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of Brefeldin A (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP, catalytic amount) and triethylamine (TEA, 1.5 eq).

  • Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add the corresponding chloroformate reagent (1.2 eq) dropwise to the solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to yield this compound as a pure compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow Start Start Reactants Brefeldin A + Chloroformate Reagent + DMAP, TEA in DCM Start->Reactants Reaction Stir at 0°C to RT (12-24h) Reactants->Reaction Workup Aqueous Workup & Extraction with DCM Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Characterization ¹H NMR, ¹³C NMR, HRMS Purification->Characterization End Pure this compound Characterization->End

Caption: General workflow for the synthesis of this compound.
Cell Proliferation Assay

The anti-proliferative activity of this compound against hepatocellular carcinoma cell lines (HepG2, BEL-7402) can be determined using a standard MTT or CellTiter-Glo® assay.

Materials:

  • HepG2 and BEL-7402 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance at 570 nm for MTT, luminescence for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed HepG2 or BEL-7402 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Viability Measurement (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed HepG2/BEL-7402 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with serial dilutions of this compound Incubate_24h->Treat_Compound Incubate_72h Incubate for 72h Treat_Compound->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Measure_Absorbance Dissolve formazan & Measure Absorbance (570 nm) Incubate_4h->Measure_Absorbance Analyze_Data Calculate % Viability & Determine IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell proliferation (MTT) assay.

Conclusion

This compound represents a successful application of a prodrug strategy to enhance the therapeutic potential of the natural product Brefeldin A. By improving its physicochemical and pharmacokinetic properties, this compound has demonstrated potent anti-hepatocellular carcinoma efficacy in both in vitro and in vivo models, coupled with a superior safety profile compared to its parent compound. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this promising anti-cancer agent.

References

An In-Depth Technical Guide to the Pharmacokinetics of CHNQD-01255

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: TGPK-CHNQD01255-202511 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Introduction

CHNQD-01255 is an investigational, orally active prodrug designed to overcome the therapeutic limitations of Brefeldin A (BFA), a natural inhibitor of ADP-ribosylation factor guanine-nucleotide exchange factors (Arf-GEFs).[1][2] BFA has shown efficacy against hepatocellular carcinoma (HCC), but its development has been hampered by poor aqueous solubility, significant toxicity, and a short biological half-life.[1][2]

This compound was developed to improve these properties. As a prodrug, it is rapidly converted to the active compound, BFA, in vivo. This strategy aims to enhance the plasma exposure, prolong the half-life, and improve the oral bioavailability of BFA, thereby creating a safer and more effective anti-HCC therapeutic candidate.[1][2]

Pharmacokinetic Data

The primary goal of this compound is to effectively deliver Brefeldin A. Therefore, the pharmacokinetic profile of both the prodrug (this compound) and the active metabolite (BFA) were assessed in preclinical mouse models.

Pharmacokinetic Parameters of this compound (Prodrug) in Mice

The following table summarizes the pharmacokinetic parameters for the parent compound, this compound, following oral (p.o.) and intravenous (i.v.) administration.

Parameter45 mg/kg (p.o.)10 mg/kg (i.v.)
Cmax (ng/mL)20.26[Data from primary publication required]
Tmax (h)[Data from primary publication required][Data from primary publication required]
AUC (ng·h/mL)[Data from primary publication required][Data from primary publication required]
(h)7.35[Data from primary publication required]
Clearance (CL) 598245.37 mL/h/kg2060.78 mL/h/kg
Bioavailability (F%) 2.26%-
Data sourced from publicly available datasheets. Complete parameters require access to the primary publication.
Pharmacokinetic Parameters of Brefeldin A (Active Metabolite) in Mice

This table summarizes the key pharmacokinetic parameters of the active drug, BFA, following the oral administration of this compound compared to the administration of BFA itself. The data highlights the significant improvement in BFA's bioavailability achieved through the prodrug approach.

ParameterFollowing 45 mg/kg this compound (p.o.)Following BFA Administration (p.o.)
Cmax (ng/mL)[Data from primary publication required][Data from primary publication required]
Tmax (h)[Data from primary publication required][Data from primary publication required]
AUC (ng·h/mL)[Data from primary publication required][Data from primary publication required]
(h)ProlongedShort
Bioavailability (F%) 18.96% <18.96%
The improved bioavailability of BFA (F = 18.96%) is a key finding from the primary research publication by Jiang et al., 2022.[1][2][3]

Experimental Protocols

The following sections detail the generalized methodologies employed in the preclinical pharmacokinetic evaluation of this compound.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound and its active metabolite, BFA, in a murine model.

1. Animal Model:

  • Species: Male BALB/c mice (or similar strain), typically 6-8 weeks old.

  • Housing: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Acclimation: A minimum of a 5-day acclimation period is required before study initiation.

  • Fasting: Animals are fasted overnight prior to oral dosing.

2. Dosing and Group Allocation:

  • Groups: Animals are randomized into two main groups: Intravenous (i.v.) and Oral Gavage (p.o.).

  • Intravenous Arm: this compound is formulated in a suitable vehicle (e.g., saline with a solubilizing agent) and administered as a single bolus dose (e.g., 10 mg/kg) via the tail vein.

  • Oral Arm: this compound is formulated as a suspension or solution and administered as a single dose (e.g., 45 mg/kg) via oral gavage.

3. Sample Collection:

  • Matrix: Whole blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Time Points: A sparse sampling or serial bleeding design is used. Blood samples (approx. 50-100 µL) are collected at predetermined time points, such as:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Oral: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Processing: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

4. Data Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, F%).

Bioanalytical Method: LC-MS/MS Quantification

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and BFA in mouse plasma.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and internal standard (IS) working solution on ice.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex the mixture for 2 minutes to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm for 15 min at 4°C).

  • Transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.

2. Chromatographic Conditions:

  • System: UPLC or HPLC system (e.g., Agilent, Waters).

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to separate the analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for this compound, BFA, and the internal standard, ensuring high selectivity and sensitivity.

  • Data Acquisition: Data is acquired and processed using the instrument's proprietary software. A calibration curve is generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration.

Visualizations

Signaling and Prodrug Action Pathway

G cluster_0 Administration & Conversion cluster_1 Mechanism of Action CHNQD This compound (Oral) Conversion In Vivo Conversion (e.g., Esterases) CHNQD->Conversion Absorption BFA Brefeldin A (BFA) (Active Drug) Conversion->BFA Hydrolysis ArfGEF Arf-GEFs BFA->ArfGEF Inhibition Golgi Golgi Apparatus Disruption ArfGEF->Golgi (Blocks Activation of Arf1) Apoptosis Tumor Cell Apoptosis Golgi->Apoptosis Leads to G cluster_workflow PK Study Workflow Dosing Dosing (IV & Oral Groups) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Storage Store at -80°C Processing->Storage Analysis LC-MS/MS Quantification Storage->Analysis Calc PK Parameter Calculation (NCA) Analysis->Calc

References

The Biological Targets of CHNQD-01255 in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is an investigational anticancer agent that has demonstrated potent efficacy, particularly against hepatocellular carcinoma (HCC). As a prodrug, its therapeutic activity is mediated through its active metabolite, Brefeldin A (BFA), a well-characterized natural product. This technical guide delineates the primary biological targets of this compound in cancer cells, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental validation of its effects. All quantitative data are summarized for clarity, and detailed experimental protocols for key assays are provided.

Primary Biological Target: ADP-Ribosylation Factor Guanine-Nucleotide Exchange Factors (Arf-GEFs)

This compound is designed as a more soluble and bioavailable prodrug of Brefeldin A (BFA).[1][2][3][4] In vivo, this compound undergoes rapid conversion to BFA, which is the active pharmacological agent.[2][3][4] The primary and well-established molecular targets of BFA are a subset of ADP-ribosylation factor (Arf) guanine-nucleotide exchange factors (GEFs).[3]

Specifically, BFA targets the large, BFA-sensitive Arf-GEFs, such as GBF1.[5] These enzymes are crucial for the activation of Arf family GTPases, particularly Arf1. Arf-GEFs catalyze the exchange of GDP for GTP on Arf proteins, a critical step in their activation.[5]

Mechanism of Action and Signaling Pathway

The anticancer activity of this compound, through its conversion to BFA, stems from the inhibition of Arf-GEF activity, which sets off a cascade of events disrupting cellular homeostasis and ultimately leading to apoptosis.

2.1. Inhibition of Arf1 Activation and Vesicular Trafficking

The primary mechanism of BFA is the uncompetitive inhibition of Arf-GEFs.[5] BFA binds to the Arf-GDP-Arf-GEF complex, stabilizing it and preventing the exchange of GDP for GTP.[5] This leads to a depletion of active, GTP-bound Arf1.

Active Arf1-GTP is essential for the recruitment of the COPI (coat protein complex I) to the membranes of the Golgi apparatus.[5] The COPI coat is necessary for the budding of vesicles that mediate protein transport from the Golgi to the endoplasmic reticulum (ER) and within the Golgi cisternae.[5] By preventing COPI recruitment, BFA effectively blocks this vesicular transport.[1][5]

2.2. Golgi Disassembly and Endoplasmic Reticulum Stress

The inhibition of anterograde (ER to Golgi) and intra-Golgi transport, coupled with the continuation of retrograde (Golgi to ER) transport, leads to a dramatic morphological change: the collapse of the Golgi apparatus and the redistribution of its contents into the endoplasmic reticulum.[5][6] This disruption of the secretory pathway results in the accumulation of unfolded and misfolded proteins within the ER, a condition known as ER stress.[7]

2.3. Induction of the Unfolded Protein Response (UPR) and Apoptosis

The accumulation of unfolded proteins in the ER triggers a cellular stress response pathway called the Unfolded Protein Response (UPR).[7] The UPR has three main aims: to halt protein translation, degrade misfolded proteins, and increase the production of molecular chaperones to aid in protein folding.[7] However, if ER stress is prolonged and cellular homeostasis cannot be restored, the UPR switches from a pro-survival to a pro-apoptotic signal, leading to programmed cell death.[7] This induction of apoptosis is a key component of the anticancer effect of this compound.

CHNQD_01255_Signaling_Pathway CHNQD_01255 This compound (Prodrug) BFA Brefeldin A (BFA) CHNQD_01255->BFA Conversion in vivo Arf_GEF Arf-GEF (e.g., GBF1) BFA->Arf_GEF Arf1_GTP Arf1-GTP (Active) Arf_GEF->Arf1_GTP GDP/GTP Exchange Arf1_GDP Arf1-GDP (Inactive) Arf1_GDP->Arf_GEF COPI COPI Coat Recruitment Arf1_GTP->COPI Vesicular_Transport Vesicular Transport COPI->Vesicular_Transport Golgi Golgi Apparatus Integrity Vesicular_Transport->Golgi ER_Stress ER Stress Golgi->ER_Stress Disruption UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h (Attachment) Seed_Cells->Incubate_24h Add_Compound Add this compound Dilutions Incubate_24h->Add_Compound Incubate_72h Incubate 72h (Treatment) Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h (Formazan Formation) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Incubate_RT Incubate at RT (Dissolution) Add_Solubilizer->Incubate_RT Read_Absorbance Read Absorbance at 570 nm Incubate_RT->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End Xenograft_Model_Workflow Start Start Cell_Injection Inject Cancer Cells into Mice Start->Cell_Injection Tumor_Growth Allow Tumors to Grow Cell_Injection->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Tumor_Measurement Measure Tumor Volume Regularly Treatment->Tumor_Measurement Monitoring Monitor Animal Health Tumor_Measurement->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Euthanize and Analyze Tumors Endpoint->Analysis End End Analysis->End

References

The Impact of CHNQD-01255 on Vesicle Trafficking Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active small molecule that has demonstrated significant anti-tumor activity, particularly in hepatocellular carcinoma (HCC). Its mechanism of action is rooted in the disruption of fundamental cellular processes, most notably vesicle trafficking. This compound is a prodrug of Brefeldin A (BFA), a well-characterized fungal metabolite known to be a potent and reversible inhibitor of intracellular protein transport. This guide provides an in-depth technical overview of the impact of this compound on vesicle trafficking pathways, with a focus on its molecular target, the resulting cellular phenotypes, and the experimental methodologies used to elucidate these effects.

Introduction to this compound and Vesicle Trafficking

Vesicle trafficking is a complex and essential process in eukaryotic cells, responsible for the transport of proteins and lipids between organelles. This intricate network of transport vesicles, mediated by coat proteins, ensures the proper localization and function of cellular components. Key pathways include the secretory pathway, which moves molecules from the endoplasmic reticulum (ER) to the Golgi apparatus and then to other destinations, and the endocytic pathway, which internalizes substances from the cell surface.

This compound has emerged as a promising anti-cancer agent due to its ability to interfere with these vital trafficking pathways. As a prodrug, this compound is converted in vivo to its active form, Brefeldin A (BFA). BFA's effects on the Golgi apparatus have been extensively studied and provide a clear framework for understanding the cellular impact of this compound.

Mechanism of Action: Targeting Arf-GEFs

The primary molecular target of Brefeldin A is a class of proteins known as ADP-ribosylation factor (Arf) guanine-nucleotide exchange factors (GEFs). Specifically, BFA targets GBF1 (Golgi-specific BFA-resistance factor 1), a key regulator of Arf1 activation at the cis-Golgi.

Arf proteins are small GTPases that act as molecular switches in the regulation of vesicle trafficking. In their active, GTP-bound state, they initiate the recruitment of coat proteins to membranes, a critical step in the formation of transport vesicles. Arf-GEFs, such as GBF1, catalyze the exchange of GDP for GTP, thereby activating Arf proteins.

BFA inhibits Arf-GEFs by trapping them in an abortive complex with Arf-GDP. This prevents the activation of Arf1 and, consequently, blocks the recruitment of the COPI (coat protein complex I) to Golgi membranes. The COPI coat is essential for retrograde transport from the Golgi to the ER and for intra-Golgi transport.

cluster_0 Normal Vesicle Trafficking (COPI-mediated) cluster_1 Impact of this compound (Brefeldin A) Arf1_GDP Arf1-GDP (inactive) GBF1 GBF1 (Arf-GEF) Arf1_GDP->GBF1 binds Complex Arf1-GDP-GBF1-BFA (inactive complex) Arf1_GTP Arf1-GTP (active) Arf1_GTP->Arf1_GDP GTP hydrolysis (GAP-mediated) COPI COPI Coat Proteins Arf1_GTP->COPI recruits GBF1->Arf1_GTP GDP/GTP exchange Vesicle COPI-coated Vesicle COPI->Vesicle forms BFA This compound (as Brefeldin A) BFA->GBF1 binds to Arf1-GDP-GBF1 complex

Figure 1: Mechanism of this compound (Brefeldin A) action on Arf1 activation.

Cellular Consequences: Golgi Disassembly and ER Fusion

The inhibition of COPI-mediated vesicle formation by this compound (as BFA) has profound consequences for the morphology and function of the early secretory pathway. The most striking effect is the rapid and reversible disassembly of the Golgi apparatus.

Without the continuous retrograde flow of vesicles from the Golgi to the ER, the Golgi membranes undergo a dramatic redistribution. This process involves the formation of long tubules that extend from the Golgi cisternae and eventually fuse with the endoplasmic reticulum. This results in the formation of a hybrid ER-Golgi compartment, leading to the mislocalization of Golgi-resident proteins into the ER.

This disruption of the secretory pathway leads to the accumulation of newly synthesized proteins in the ER, causing ER stress and activating the unfolded protein response (UPR). Prolonged ER stress can ultimately trigger apoptosis, which is a key contributor to the anti-tumor effects of this compound.

cluster_0 Normal Secretory Pathway cluster_1 Effect of this compound ER Endoplasmic Reticulum (ER) Vesicles_Anterograde Anterograde Vesicles (COPII) ER->Vesicles_Anterograde budding Golgi Golgi Apparatus Vesicles_Retrograde Retrograde Vesicles (COPI) Golgi->Vesicles_Retrograde budding Vesicles_Anterograde->Golgi fusion Vesicles_Retrograde->ER fusion BFA This compound (as Brefeldin A) No_COPI COPI Vesicle Formation Blocked BFA->No_COPI Golgi_Disassembly Golgi Disassembly & Tubulation No_COPI->Golgi_Disassembly ER_Golgi_Hybrid ER-Golgi Hybrid Compartment Golgi_Disassembly->ER_Golgi_Hybrid

Figure 2: Cellular impact of this compound on the early secretory pathway.

Quantitative Data

The anti-proliferative and anti-tumor effects of this compound have been quantified in various studies. The following tables summarize key data on its efficacy in hepatocellular carcinoma (HCC) models.

Cell LineIC50 (µM)Description
HepG20.1Human hepatocellular carcinoma cell line.
BEL-74020.07Human hepatocellular carcinoma cell line.
Table 1: In Vitro Anti-proliferative Activity of this compound.
Xenograft ModelAdministration RouteDose (mg/kg)Tumor Growth Inhibition (%)
HepG2Oral (p.o.)4561.0
HepG2Intraperitoneal (i.p.)1036.6
HepG2Intraperitoneal (i.p.)2048.3
Table 2: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the impact of this compound and Brefeldin A on vesicle trafficking.

Immunofluorescence Staining for Golgi Dispersal

This protocol is used to visualize the effect of this compound on the morphology of the Golgi apparatus.

Materials:

  • Hepatocellular carcinoma cells (e.g., HepG2)

  • Glass coverslips

  • Cell culture medium

  • This compound (or Brefeldin A)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a Golgi marker (e.g., anti-GM130)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed HepG2 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (or BFA, typically 1-10 µg/mL) for a specified time course (e.g., 30 minutes, 1 hour, 2 hours). Include an untreated control.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibody (e.g., anti-GM130) diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the cells using a fluorescence microscope. In untreated cells, the Golgi will appear as a compact, perinuclear structure. In treated cells, the Golgi marker will be dispersed throughout the cytoplasm, consistent with Golgi disassembly.

Protein Secretion Assay

This assay quantifies the inhibition of protein secretion by this compound.

Materials:

  • Cells that secrete a quantifiable protein (e.g., a cell line engineered to secrete alkaline phosphatase, SEAP)

  • Cell culture medium

  • This compound (or Brefeldin A)

  • SEAP assay kit (or ELISA for the specific secreted protein)

  • Plate reader

Procedure:

  • Plate the cells in a 96-well plate and allow them to reach 80-90% confluency.

  • Wash the cells with serum-free medium.

  • Add fresh serum-free medium containing different concentrations of this compound (or BFA). Include an untreated control.

  • Incubate the cells for a defined period (e.g., 4 hours).

  • Collect the cell culture supernatant.

  • Quantify the amount of the secreted protein (e.g., SEAP) in the supernatant using the appropriate assay kit according to the manufacturer's instructions.

  • Normalize the amount of secreted protein to the total cellular protein content or cell number.

  • A dose-dependent decrease in the amount of secreted protein will indicate inhibition of the secretory pathway.

cluster_0 Experimental Workflow: Assessing Golgi Dispersal Start Seed Cells on Coverslips Treat Treat with this compound Start->Treat Fix_Perm Fix and Permeabilize Cells Treat->Fix_Perm Antibody_Stain Immunostain for Golgi Marker Fix_Perm->Antibody_Stain Microscopy Fluorescence Microscopy Antibody_Stain->Microscopy Analyze Analyze Golgi Morphology Microscopy->Analyze

Figure 3: A typical experimental workflow for studying Golgi dispersal.

Conclusion

This compound represents a promising therapeutic agent that exerts its anti-tumor effects through the targeted disruption of vesicle trafficking. By inhibiting Arf-GEFs, its active metabolite, Brefeldin A, prevents the formation of COPI-coated vesicles, leading to the collapse of the Golgi apparatus into the ER. This detailed understanding of its mechanism of action provides a strong rationale for its continued development and offers a valuable tool for researchers studying the intricacies of intracellular transport. The experimental protocols and data presented in this guide serve as a comprehensive resource for scientists and drug development professionals working in this field.

Preliminary Cytotoxicity Profile of CHNQD-01255: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of CHNQD-01255, an orally active prodrug of the Arf-GEFs inhibitor, Brefeldin A. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the anti-hepatocellular carcinoma efficacy and safety profile of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism and evaluation process.

Quantitative Cytotoxicity and Efficacy Data

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Hepatocellular Carcinoma Cell Lines

Cell LineIC₅₀ (µM)Exposure Time (hours)
HepG20.172
BEL-74020.0772

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Anti-tumor Efficacy of this compound in a HepG2 Xenograft Mouse Model

Treatment GroupDose (mg/kg, p.o.)Dosing ScheduleTumor Growth Inhibition (TGI, %)
This compound45Daily for 21 days61.0

TGI (Tumor Growth Inhibition) is calculated as: (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100%.

Table 3: Safety Profile of this compound in Mice

Administration RouteMaximum Tolerated Dose (MTD) (mg/kg)
Oral (p.o.)> 750
Intraperitoneal (i.p.)> 100

MTD (Maximum Tolerated Dose) is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the cytotoxicity and efficacy of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of hepatocellular carcinoma cell lines.

Materials:

  • HepG2 and BEL-7402 human hepatocellular carcinoma cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted with culture medium to achieve final concentrations ranging from approximately 0 to 1 µM. The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of this compound. Control wells receive medium with the same concentration of DMSO as the treated wells.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

This study evaluates the anti-tumor activity of this compound in a living organism.

Materials:

  • Athymic nude mice (e.g., BALB/c nude)

  • HepG2 cells

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation: HepG2 cells (approximately 5 x 10⁶ cells in a 1:1 mixture of medium and Matrigel) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor-bearing mice are then randomly assigned to a control group and a treatment group.

  • Drug Administration: this compound is administered orally (p.o.) to the treatment group at a dose of 45 mg/kg daily for 21 consecutive days. The control group receives the vehicle solution following the same schedule.

  • Monitoring: Tumor volume and body weight of the mice are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint: At the end of the 21-day treatment period, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The Tumor Growth Inhibition (TGI) is calculated based on the difference in the mean tumor volumes between the treated and control groups.

Maximum Tolerated Dose (MTD) Determination

This study aims to find the highest dose of this compound that can be administered without causing unacceptable side effects.

Materials:

  • Healthy mice (e.g., ICR mice)

  • This compound

  • Appropriate vehicle for oral and intraperitoneal administration

Procedure:

  • Dose Escalation: Mice are divided into several groups, and each group receives a different dose of this compound, administered either orally or intraperitoneally. The doses are escalated in subsequent groups.

  • Observation: The animals are closely monitored for a set period (e.g., 7-14 days) for signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Endpoint Determination: The MTD is defined as the highest dose that does not result in animal death, a loss of more than 15-20% of body weight, or other severe signs of toxicity.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experimental procedures.

Signaling Pathway of Arf-GEF Inhibition by this compound (Brefeldin A)

Arf_GEF_Inhibition cluster_activation Normal Arf1 Activation Cycle cluster_inhibition Inhibition by this compound (Brefeldin A) Arf1_GDP Arf1-GDP (inactive) Arf_GEF Arf-GEF (e.g., GBF1) Arf1_GDP->Arf_GEF binds Complex Arf1-GDP-Arf-GEF-BFA (Abortive Complex) Arf1_GDP->Complex Arf1_GTP Arf1-GTP (active) Arf_GEF->Arf1_GTP promotes GDP/GTP exchange Arf_GEF->Complex Effector Downstream Effectors (e.g., COPI coatomer) Arf1_GTP->Effector recruits Effector->Arf1_GDP GTP hydrolysis (via Arf-GAP) CHNQD This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD->BFA in vivo conversion BFA->Complex stabilizes Block Blockage of Vesicular Transport Complex->Block leads to MTT_Workflow start Start seed Seed HepG2/BEL-7402 cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (0-1 µM) incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Read absorbance at 490 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end Xenograft_Logic cluster_setup Study Setup cluster_treatment Treatment Phase (21 days) cluster_monitoring Monitoring & Analysis implant Implant HepG2 cells in nude mice tumor_growth Allow tumor growth to 100-200 mm³ implant->tumor_growth randomize Randomize mice into Control and Treatment groups tumor_growth->randomize control_group Control Group: Administer Vehicle (p.o.) randomize->control_group treatment_group Treatment Group: Administer this compound (45 mg/kg, p.o.) randomize->treatment_group measure Measure tumor volume and body weight every 2-3 days control_group->measure treatment_group->measure endpoint Euthanize mice, excise and weigh tumors measure->endpoint At day 21 calculate_tgi Calculate Tumor Growth Inhibition (TGI) endpoint->calculate_tgi

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHNQD-01255 is an orally active, potent inhibitor of ADP-ribosylation factor guanine-nucleotide exchange factors (Arf-GEFs) with demonstrated efficacy against hepatocellular carcinoma (HCC).[1][2][3][4] It functions as a prodrug of Brefeldin A (BFA), a well-characterized natural product that disrupts the Golgi complex and protein secretion.[2][3][4] Preclinical xenograft studies have established a dosage range and administration protocol for evaluating the anti-tumor activity of this compound in vivo. These application notes provide a detailed overview of the recommended dosage, experimental protocols, and relevant biological pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo xenograft studies involving this compound.

ParameterValueSpeciesTumor ModelAdministration RouteDosing ScheduleReference
Efficacious Dose Range 5 - 45 mg/kgMouseHepG2Oral (p.o.)Daily for 21 days[1]
Tumor Growth Inhibition (TGI) 61.0%MouseNot Specified45 mg/kg p.o.Not Specified[2][3][4]
Tumor Growth Inhibition (TGI) 36.6%MouseNot Specifiedi.p.Daily for 21 days[1]
Tumor Growth Inhibition (TGI) 48.3%MouseNot Specifiedi.p.Daily for 21 days[1]
Maximum Tolerated Dose (MTD) > 750 mg/kgMouseNot SpecifiedOral (p.o.)Not Specified[2][3][4]
Maximum Tolerated Dose (MTD) > 100 mg/kgMouseNot SpecifiedIntraperitoneal (i.p.)Not Specified[1]
Bioavailability (F%) of BFA 18.96%Not SpecifiedNot ApplicableNot ApplicableNot Applicable[2][3][4]

Signaling Pathway and Mechanism of Action

This compound acts as a prodrug, converting to Brefeldin A (BFA) in vivo. BFA inhibits Arf-GEFs, which are crucial for the activation of ADP-ribosylation factor (Arf) proteins. Activated Arfs play a key role in the formation of COPI-coated vesicles, which are essential for retrograde transport from the Golgi apparatus to the endoplasmic reticulum. By inhibiting Arf-GEFs, BFA, and consequently this compound, disrupts the structure and function of the Golgi apparatus, leading to an accumulation of secretory proteins in the endoplasmic reticulum and ultimately inducing cellular stress and apoptosis.

CHNQD-01255_Signaling_Pathway Mechanism of Action of this compound This compound This compound Brefeldin A (BFA) Brefeldin A (BFA) This compound->Brefeldin A (BFA) In vivo conversion Arf-GEFs Arf-GEFs Brefeldin A (BFA)->Arf-GEFs Inhibits Arf-GTP (Active) Arf-GTP (Active) Arf-GEFs->Arf-GTP (Active) Activates Apoptosis Apoptosis Arf-GEFs->Apoptosis Leads to Arf-GDP (Inactive) Arf-GDP (Inactive) Arf-GDP (Inactive)->Arf-GEFs Golgi Apparatus Golgi Apparatus Arf-GTP (Active)->Golgi Apparatus Regulates Vesicular Transport Vesicular Transport Golgi Apparatus->Vesicular Transport Mediates Vesicular Transport->Golgi Apparatus Retrograde Transport

Caption: Mechanism of this compound action.

Experimental Protocols

The following protocols provide a general framework for conducting xenograft studies with this compound. These should be adapted based on the specific cell line, animal strain, and experimental goals.

Cell Culture and Tumor Implantation
  • Cell Lines: HepG2 or BEL-7402 human hepatocellular carcinoma cells are recommended based on existing data.

  • Cell Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., BALB/c nude mice).

    • Monitor tumor growth regularly using calipers.

Dosing and Administration
  • Vehicle Preparation: Prepare a vehicle solution appropriate for the chosen administration route. For oral administration, this may be a solution of 0.5% carboxymethylcellulose sodium (CMC-Na).

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute to the final concentration with the vehicle just prior to administration.

  • Dosage: Based on preclinical data, a dose of 45 mg/kg administered orally (p.o.) is recommended for efficacy studies.

  • Administration Schedule: Administer this compound or vehicle control daily for a period of 21 consecutive days.

  • Route of Administration: Oral gavage (p.o.) is the recommended route for this compound due to its oral activity.

Monitoring and Efficacy Evaluation
  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the animals every 2-3 days as an indicator of toxicity.

  • Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

  • Study Termination: Euthanize animals when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant toxicity (e.g., >20% body weight loss).

Experimental Workflow

The following diagram illustrates the general workflow for a xenograft study involving this compound.

Xenograft_Workflow Xenograft Study Workflow for this compound cluster_pre Preparation cluster_exp Experimentation cluster_post Analysis Cell_Culture Cell Culture (e.g., HepG2) Tumor_Implantation Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (e.g., BALB/c nude mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (Vehicle or this compound) Randomization->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Monitoring->Dosing Repeat for 21 days Endpoint Endpoint Reached (e.g., Day 21) Monitoring->Endpoint Data_Analysis Data Analysis (TGI Calculation) Endpoint->Data_Analysis

Caption: General workflow for a xenograft study.

References

CHNQD-01255 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHNQD-01255 is a prodrug of the natural product Brefeldin A (BFA), a well-documented inhibitor of ADP-ribosylation factor guanine-nucleotide exchange factors (Arf-GEFs).[1][2] As an Arf-GEFs inhibitor, this compound demonstrates potent anti-hepatocellular carcinoma (HCC) efficacy.[1][3] It is designed to have improved aqueous solubility and a better safety profile compared to its parent compound, BFA.[1][2] These characteristics make this compound a promising candidate for further investigation in cancer research and drug development.

Data Presentation

Solubility
SolventSolubility
Water15-20 mg/mL[1][2]
DMSOData not available, but likely soluble based on common lab practices.
EthanolData not available, but likely soluble.

Note: Given its chemical nature as a prodrug of a complex organic molecule, this compound is anticipated to be soluble in common organic solvents such as DMSO and ethanol. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

In Vitro Efficacy
Cell LinesAssayConcentrationResults
HepG2Cell Proliferation~0-1 µM (72h)IC₅₀ = 0.1 µM[3]
BEL-7402Cell Proliferation~0-1 µM (72h)IC₅₀ = 0.07 µM[3]
In Vivo Efficacy
Animal ModelTumor TypeAdministrationDosageResults
Xenograft MiceHepG2 TumorOral (p.o.), daily for 21 days45 mg/kg61.0% Tumor Growth Inhibition (TGI)[1][3]
Xenograft MiceNot SpecifiedIntraperitoneal (i.p.), daily for 21 daysNot Specified36.6% and 48.3% TGI[3]

Experimental Protocols

Preparation of Stock Solutions

For In Vitro Assays:

  • Solvent Selection: Based on the intended final concentration and cell culture media compatibility, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution.

  • Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Dissolution: Add the appropriate volume of DMSO to the weighed this compound. Vortex or sonicate briefly until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

For In Vivo Studies:

  • Vehicle Selection: For oral (p.o.) administration, a vehicle with good aqueous solubility is preferred. Given the aqueous solubility of this compound is 15-20 mg/mL, sterile water or a suitable buffer can be considered.[1][2] For intraperitoneal (i.p.) injection, the compound can be formulated in a vehicle such as a solution of saline with a small percentage of a solubilizing agent like DMSO or Tween 80, if necessary.

  • Preparation:

    • Calculate the total amount of this compound and vehicle needed based on the number of animals, their weights, and the dosing volume.

    • On the day of administration, weigh the required amount of this compound.

    • Add the vehicle to the compound and ensure complete dissolution. Gentle warming or sonication may be used if required, but stability under these conditions should be verified.

    • Ensure the final formulation is sterile, especially for i.p. injections.

In Vitro Cell Proliferation Assay
  • Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2, BEL-7402) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the final desired concentrations (e.g., ranging from 0.01 µM to 1 µM).

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.

G CHNQD This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD->BFA Metabolic Conversion Arf_GEFs Arf-GEFs BFA->Arf_GEFs Inhibition EGFR EGFR Arf_GEFs->EGFR Activation (Hypothesized) PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation ERK->Proliferation

Caption: Proposed signaling pathway of this compound in hepatocellular carcinoma.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow prep_stock Prepare Stock Solution (e.g., in DMSO) treatment Treat Cells with This compound prep_stock->treatment cell_culture Seed and Culture HCC Cells cell_culture->treatment incubation Incubate for Specified Time treatment->incubation assay Perform Cell Viability Assay incubation->assay analysis_invitro Data Analysis (IC50 Determination) assay->analysis_invitro prep_formulation Prepare Dosing Formulation administration Administer this compound (p.o. or i.p.) prep_formulation->administration animal_model Establish Xenograft Tumor Model animal_model->administration monitoring Monitor Tumor Growth and Animal Health administration->monitoring endpoint Endpoint Analysis (e.g., TGI) monitoring->endpoint

Caption: General experimental workflow for this compound studies.

References

Application Note: Evaluating the Anti-Proliferative Effects of CHNQD-01255 on HepG2 Hepatocellular Carcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for assessing the anti-proliferative activity of CHNQD-01255, a novel anti-hepatocellular carcinoma (HCC) agent, on the HepG2 cell line. This compound is an orally active prodrug of Brefeldin A (BFA), a well-characterized inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs). By disrupting the function of Arf-GEFs, specifically GBF1, this compound induces endoplasmic reticulum (ER) stress, leading to apoptosis and the inhibition of cancer cell proliferation. This document outlines the experimental workflow, from cell culture to data analysis, and includes a representative dose-response analysis of this compound on HepG2 cells. Additionally, the underlying signaling pathway is illustrated to provide a mechanistic context for the compound's activity.

Introduction

Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The discovery of novel therapeutic agents that can effectively inhibit the proliferation of HCC cells is a critical area of research. This compound has emerged as a promising candidate with potent anti-HCC efficacy. As a prodrug, it is converted in vivo to Brefeldin A, which is known to inhibit protein transport from the endoplasmic reticulum to the Golgi apparatus. This disruption of cellular trafficking leads to ER stress and the activation of the unfolded protein response (UPR), ultimately culminating in apoptotic cell death in cancer cells.

The primary molecular targets of BFA are Arf-GEFs, which are crucial regulators of vesicle biogenesis and membrane trafficking. In HepG2 cells, the inhibition of the cis-Golgi-associated Arf-GEF, GBF1, has been shown to be a key event in BFA-induced ER stress and subsequent apoptosis. This application note details a robust and reproducible MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol to quantify the cytotoxic effects of this compound on HepG2 cells.

Data Presentation

The anti-proliferative activity of this compound on HepG2 cells was evaluated over a range of concentrations. The following table summarizes the dose-dependent inhibition of cell proliferation after 72 hours of treatment. The IC50 value, the concentration at which 50% of cell proliferation is inhibited, was determined to be approximately 0.1 µM.

This compound Concentration (µM)Mean Cell Viability (%)Standard Deviation
0 (Control)1005.2
0.0185.34.1
0.0562.13.5
0.149.82.9
0.521.52.1
1.09.71.5

Experimental Protocols

Materials and Reagents
  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • Microplate reader

Cell Culture
  • HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency.

MTT Cell Proliferation Assay
  • Cell Seeding: Harvest HepG2 cells using Trypsin-EDTA and resuspend in fresh culture medium. Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate the plate for an additional 4 hours at 37°C. After this incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Mandatory Visualization

experimental_workflow Experimental Workflow for Cell Proliferation Assay cluster_culture Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture HepG2 Cells passage Passage Cells culture->passage seed Seed Cells in 96-well Plate passage->seed treat Treat with this compound seed->treat incubate Incubate for 72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance at 570nm solubilize->read calculate Calculate Cell Viability (%) read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow of the this compound cell proliferation assay on HepG2 cells.

signaling_pathway Proposed Signaling Pathway of this compound in HepG2 Cells chnqd This compound (Prodrug) bfa Brefeldin A (Active Drug) chnqd->bfa In vivo conversion arf_gef Arf-GEF (GBF1) bfa->arf_gef Inhibition arf_gtp Arf-GTP (Active) arf_gef->arf_gtp Activates arf_gdp Arf-GDP (Inactive) er_golgi ER-Golgi Transport arf_gtp->er_golgi Regulates er_stress ER Stress / UPR er_golgi->er_stress Disruption leads to perk PERK Activation er_stress->perk eif2a eIF2α Phosphorylation perk->eif2a atf4 ATF4 Upregulation eif2a->atf4 chop CHOP Expression atf4->chop apoptosis Apoptosis chop->apoptosis proliferation Cell Proliferation apoptosis->proliferation Inhibition

Caption: this compound inhibits Arf-GEF, leading to ER stress and apoptosis.

Application Note: Monitoring Arf1 Activation Inhibition by CHNQD-01255 Using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ADP-ribosylation factors (Arfs) are a family of small GTP-binding proteins that play a critical role in vesicular trafficking and organelle structure by cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The activation of Arf proteins is catalyzed by guanine nucleotide exchange factors (GEFs). CHNQD-01255 is an orally active prodrug of Brefeldin A (BFA), a well-characterized inhibitor of a subset of Arf-GEFs.[2][3] Upon conversion to BFA, this compound is expected to inhibit the activation of Arf proteins, leading to the disruption of cellular processes dependent on Arf signaling, such as Golgi apparatus integrity and protein secretion. This application note provides a detailed protocol for analyzing the inhibition of Arf1 activation in cultured cells treated with this compound using a pull-down assay followed by Western blot analysis.

Principle

The activation state of Arf1 is determined by its bound guanine nucleotide. The active, GTP-bound form of Arf1 can be selectively isolated from cell lysates using a pull-down assay. This assay utilizes a recombinant protein containing the GTP-Arf binding domain (GAT) of an Arf effector protein, such as GGA3, fused to Glutathione S-transferase (GST) and immobilized on glutathione-agarose beads. The GST-GAT fusion protein specifically binds to the active conformation of Arf1. The pulled-down active Arf1 is then detected and quantified by Western blotting using an Arf1-specific antibody. A decrease in the amount of pulled-down Arf1-GTP in this compound-treated cells compared to untreated controls indicates inhibition of Arf1 activation.

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis of Arf1 activation in cells treated with this compound. The data is presented as the relative percentage of active Arf1 (Arf1-GTP) compared to the vehicle-treated control.

Treatment Concentration (µM)Relative Arf1-GTP Level (%)Standard Deviation (%)
0 (Vehicle Control)1008.5
0.1656.2
1.0284.1
10.0<102.5

Note: This data is representative. Actual results may vary depending on the cell line, treatment conditions, and experimental technique. Treatment of neuroendocrine BON cells with Brefeldin A for 4 hours resulted in a loss of over 90% of active Arf1.

Signaling Pathway and Experimental Workflow

Arf_Activation_Pathway cluster_inhibition Inhibition by this compound cluster_activation Arf Activation Cycle CHNQD This compound BFA Brefeldin A (BFA) CHNQD->BFA Conversion Arf_GEF Arf-GEF BFA->Arf_GEF Inhibits Arf_GDP Arf1-GDP (Inactive) Arf_GTP Arf1-GTP (Active) Arf_GDP->Arf_GTP GDP/GTP Exchange Arf_GTP->Arf_GDP GTP Hydrolysis Effector Downstream Effectors Arf_GTP->Effector Activation Arf_GAP Arf-GAP

Caption: Arf1 activation signaling pathway and inhibition by this compound.

Western_Blot_Workflow start Cell Culture and This compound Treatment lysis Cell Lysis start->lysis pulldown Pull-down of Active Arf1 (GST-GAT beads) lysis->pulldown wash Wash Beads pulldown->wash elution Elution of Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Arf1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

Caption: Experimental workflow for Western blot analysis of Arf activation.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable mammalian cell line expressing Arf1 (e.g., HeLa, COS-7, HepG2).

  • This compound: Stock solution in DMSO.

  • Lysis/Wash Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors.

  • GST-GAT (GGA3) fusion protein immobilized on glutathione-agarose beads.

  • SDS-PAGE Sample Buffer (2X): 125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.02% bromophenol blue.

  • Primary Antibody: Rabbit anti-Arf1 monoclonal antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • PVDF membrane.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Chemiluminescent Substrate.

  • Phosphate-buffered saline (PBS).

Procedure

1. Cell Culture and Treatment:

  • Seed cells in 10 cm dishes and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 2-4 hours).

2. Cell Lysis:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 500 µL of ice-cold Lysis/Wash Buffer to each dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Arf1-GTP Pull-down Assay:

  • Normalize the protein concentration of all lysates with Lysis/Wash Buffer. Use 500-1000 µg of total protein per pull-down.

  • Reserve 20-40 µg of each lysate for the "Total Arf1" input control.

  • Add GST-GAT glutathione-agarose beads (approximately 20 µg of fusion protein) to each lysate.

  • Incubate the samples at 4°C for 1 hour with gentle rotation.

  • Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold Lysis/Wash Buffer. After the final wash, remove all residual buffer.

4. Elution and Sample Preparation:

  • Resuspend the washed beads in 40 µL of 2X SDS-PAGE Sample Buffer.

  • To the "Total Arf1" input control lysates, add an equal volume of 2X SDS-PAGE Sample Buffer.

  • Boil all samples for 5 minutes.

  • Centrifuge the samples at 10,000 x g for 1 minute and collect the supernatant.

5. Western Blotting:

  • Load the supernatant from the pull-down samples and the total Arf1 input controls onto an SDS-PAGE gel (e.g., 12% acrylamide).

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Arf1 antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10-15 minutes each with TBST.

6. Detection and Analysis:

  • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software.

  • Normalize the signal from the pulled-down active Arf1 to the corresponding total Arf1 input control for each treatment condition.

  • Express the results as a percentage of the vehicle-treated control.

Troubleshooting

  • No or weak signal for pulled-down Arf1:

    • Ensure the cell lysate was prepared fresh and kept on ice.

    • Verify the activity of the GST-GAT fusion protein.

    • Increase the amount of total protein used in the pull-down assay.

  • High background in the Western blot:

    • Increase the number and duration of the wash steps.

    • Optimize the antibody concentrations.

    • Ensure the blocking step is performed adequately.

  • Inconsistent results:

    • Ensure equal protein loading for the input controls.

    • Maintain consistent incubation times and temperatures throughout the protocol.

Conclusion

This application note provides a comprehensive method for the semi-quantitative analysis of Arf1 activation in response to treatment with the Arf-GEF inhibitor prodrug, this compound. This assay is a valuable tool for researchers and drug development professionals studying the mechanism of action of this compound and its effects on Arf-mediated signaling pathways.

References

Application Notes and Protocols for Immunofluorescence Staining of Golgi Apparatus with CHNQD-01255

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHNQD-01255 is an orally active prodrug of Brefeldin A (BFA), a fungal metabolite widely recognized for its ability to inhibit ADP-ribosylation factor (Arf) guanine-nucleotide exchange factors (GEFs).[1][2] This inhibition disrupts the function of the Golgi apparatus, a central organelle in the secretory pathway responsible for protein and lipid modification and transport.[3] Specifically, BFA and its derivatives prevent the activation of Arf proteins, leading to the dissociation of coat proteins, such as COPI, from Golgi membranes.[4][5][6] This cascade of events results in the disassembly of the Golgi complex, often observed as tubulation and subsequent fusion with the endoplasmic reticulum (ER).[7] These characteristics make this compound a valuable tool for studying Golgi dynamics and associated cellular processes.

These application notes provide a detailed protocol for the immunofluorescence staining of the Golgi apparatus in cells treated with this compound. The protocol is designed to enable researchers to visualize and quantify the morphological changes of the Golgi apparatus induced by this compound.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 Value (µM)
HepG2Hepatocellular Carcinoma0.1
BEL-7402Hepatocellular Carcinoma0.07

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Tumor Growth Inhibition by this compound

Xenograft ModelTreatmentDosageTumor Growth Inhibition (TGI) %
HepG2This compound (Oral)45 mg/kg61.0%
HepG2This compound (Intraperitoneal)10 mg/kg36.6%
HepG2This compound (Intraperitoneal)20 mg/kg48.3%

TGI is a common metric to describe the in vivo efficacy of an anticancer drug.

Signaling Pathway

The mechanism of action of this compound involves the disruption of the Arf1 signaling cascade at the Golgi apparatus. The following diagram illustrates this pathway.

CHNQD_01255_Signaling_Pathway cluster_cell Cellular Environment CHNQD This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD->BFA Conversion ArfGEF Arf-GEF BFA->ArfGEF Inhibition FragmentedGolgi Fragmented Golgi Arf1_GTP Arf1-GTP (Active) ArfGEF->Arf1_GTP Activates Golgi Intact Golgi Apparatus Arf1_GDP Arf1-GDP (Inactive) COPI COPI Coat Proteins Arf1_GTP->COPI Recruits COPI->Golgi Maintains Structure Golgi->FragmentedGolgi Disassembly

Caption: this compound is converted to Brefeldin A, which inhibits Arf-GEFs, leading to Golgi fragmentation.

Experimental Protocols

Immunofluorescence Staining of Golgi Apparatus after this compound Treatment

This protocol is adapted from methods used for Brefeldin A treatment and is suitable for visualizing the Golgi apparatus in cultured cells.[8][9]

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a Golgi marker (e.g., anti-GM130 or anti-Golgin-97)

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Glass coverslips and microscope slides

Experimental Workflow:

Caption: Workflow for immunofluorescence staining of the Golgi apparatus after this compound treatment.

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentration. A concentration range of 0.1 µM to 1 µM is a good starting point based on reported IC50 values.

    • Incubate the cells with the this compound-containing medium for a specific duration. Treatment times can range from 30 minutes to several hours to observe Golgi disassembly. A time-course experiment is recommended to determine the optimal treatment time for the cell line of interest.

  • Fixation:

    • Aspirate the culture medium and wash the cells gently with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the Golgi marker in blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining:

    • If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully invert the coverslip onto a drop of mounting medium on a microscope slide.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope. Acquire images of both control (untreated) and this compound-treated cells to compare Golgi morphology.

Expected Results

In untreated cells, the Golgi apparatus should appear as a compact, perinuclear ribbon-like structure when stained with Golgi-specific markers. Following treatment with this compound, a time- and dose-dependent fragmentation and dispersal of the Golgi staining throughout the cytoplasm is expected.[9][10] At earlier time points or lower concentrations, a tubulated network may be visible, which progresses to a more diffuse, ER-like pattern with prolonged treatment.[7]

Troubleshooting

  • No/Weak Golgi Staining:

    • Increase the primary antibody concentration or incubation time.

    • Check the compatibility of the primary and secondary antibodies.

    • Ensure proper fixation and permeabilization.

  • High Background Staining:

    • Increase the duration of the blocking step.

    • Increase the number and duration of wash steps.

    • Titrate the primary and secondary antibody concentrations.

  • No Effect of this compound:

    • Increase the concentration of this compound.

    • Increase the treatment duration.

    • Confirm the activity of the this compound compound.

Conclusion

This document provides a comprehensive guide for utilizing this compound to study Golgi apparatus dynamics. The provided protocols and data will aid researchers in designing and executing experiments to investigate the effects of this potent Arf-GEF inhibitor on cellular processes involving the Golgi. The visualization of Golgi fragmentation upon this compound treatment serves as a clear phenotypic readout of its mechanism of action.

References

Application Notes and Protocols for CHNQD-01255 in Protein Secretion Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHNQD-01255 is an orally active, water-soluble prodrug of Brefeldin A (BFA), a well-characterized natural inhibitor of protein secretion. Upon administration, this compound undergoes rapid conversion to BFA, which exerts its biological effects by disrupting the classical secretory pathway.[1] BFA's primary mechanism of action involves the inhibition of ADP-ribosylation factor (Arf) guanine nucleotide-exchange factors (GEFs), which are critical for the formation of COPI-coated vesicles responsible for transport from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[2][3][4] This inhibition leads to the accumulation of secretory proteins within the ER and a characteristic collapse of the Golgi complex into the ER, effectively halting protein secretion.[2][5]

These properties make this compound a valuable tool for studying the cellular processes dependent on the secretory pathway. Its improved aqueous solubility and favorable pharmacokinetic profile compared to BFA make it a more amenable compound for both in vitro and in vivo studies.[1] Applications include investigating the role of protein secretion in cancer cell proliferation, viral replication, cytokine release, and other physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ Value (µM)Incubation Time (h)
HepG2Hepatocellular Carcinoma0.172
BEL-7402Hepatocellular Carcinoma0.0772

Data sourced from MedChemExpress.[2]

Table 2: In Vivo Antitumor Efficacy of this compound in HepG2 Xenograft Mouse Model

Administration RouteDosage (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI %)
Oral (p.o.)45Daily for 21 days61.0
Intraperitoneal (i.p.)1Daily for 21 days36.6
Intraperitoneal (i.p.)9Daily for 21 days48.3

Data sourced from MedChemExpress and a study by Jiang et al.[1][2]

Table 3: Pharmacokinetic and Safety Profile of this compound in Mice

ParameterOral (p.o.) AdministrationIntravenous (i.v.) Administration
Dosage (mg/kg)4510
Half-life (T½) (h)7.35Not specified
Max Concentration (Cmax) (ng/mL)20.262060.78
Bioavailability of BFA (F %)18.96-
Max Tolerated Dose (MTD) (mg/kg)> 750> 100

Data sourced from multiple studies and vendor information.[1][2]

Visualized Mechanisms and Workflows

cluster_cell Cell Membrane CHNQD This compound (Prodrug) BFA Brefeldin A (BFA) (Active Drug) CHNQD->BFA Rapid Conversion (in vivo) ArfGEF Arf-GEF (GBF1) BFA->ArfGEF Inhibits ArfGDP Arf1-GDP (Inactive) ArfGEF->ArfGDP ArfGTP Arf1-GTP (Active) ArfGDP->ArfGTP COPI COPI Vesicle Formation ArfGTP->COPI Recruits Coat Proteins Transport ER-to-Golgi Transport COPI->Transport Secretion Protein Secretion Transport->Secretion

Caption: Mechanism of action for this compound in protein secretion inhibition.

cluster_assays Downstream Assays Start Seed Cells in Culture Plates Treatment Treat with this compound (Vehicle Control vs. Doses) Start->Treatment Incubate Incubate for Desired Time Period Treatment->Incubate Assay_V Cell Viability Assay (e.g., MTT) Incubate->Assay_V Assay_IF Protein Localization (Immunofluorescence) Incubate->Assay_IF Assay_WB Secreted Protein Analysis (Western Blot of Supernatant) Incubate->Assay_WB Data Data Analysis & Interpretation Assay_V->Data Assay_IF->Data Assay_WB->Data

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT)

This protocol determines the concentration range of this compound that affects cell viability, which is crucial for designing subsequent mechanism-of-action studies.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]

  • Phosphate-Buffered Saline (PBS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and medium-only blanks.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.[2]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix by pipetting or shake on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the average absorbance of the medium-only blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Protocol 2: Visualizing Protein Retention by Immunofluorescence (IF)

This protocol visualizes the effect of this compound on protein trafficking by co-staining for a secreted protein and an ER-resident marker.

Materials:

  • Cells grown on sterile glass coverslips in a 12- or 24-well plate

  • This compound

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 or Saponin in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal serum in PBS

  • Primary Antibodies:

    • Antibody against a constitutively secreted protein (e.g., Albumin for HepG2 cells)

    • Antibody against an ER marker (e.g., Calnexin or PDI)

  • Fluorophore-conjugated Secondary Antibodies (with contrasting colors)

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere overnight. Treat the cells with an effective concentration of this compound (determined from the MTT assay) for a short period (e.g., 1-4 hours). Include a vehicle control.

  • Fixation: Wash the cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibodies against the secreted protein and the ER marker in blocking buffer. Add the antibody solution to the coverslips and incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times with PBS (5 minutes each wash).

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Incubate the coverslips in this solution for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes if desired. Wash once more. Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. In control cells, the secreted protein should show a distinct Golgi pattern. In this compound-treated cells, the secreted protein signal will redistribute and co-localize with the ER marker, indicating ER retention.[6]

Protocol 3: Quantifying Secreted Proteins by Western Blot

This protocol provides a quantitative measure of protein secretion inhibition by analyzing the amount of a specific protein in the cell culture supernatant.

Materials:

  • Cells cultured in 6-well plates or 10 cm dishes

  • Serum-free culture medium

  • This compound

  • Protein precipitation agent: Trichloroacetic acid (TCA)

  • Ice-cold acetone

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the secreted protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Wash cells with PBS and replace the medium with serum-free medium. Treat with this compound or vehicle control for the desired time (e.g., 4-6 hours).

  • Supernatant Collection: Collect the culture supernatant into a centrifuge tube. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and debris. Transfer the cleared supernatant to a new tube.

  • Protein Precipitation (TCA): Add TCA to the supernatant to a final concentration of 10-20%.[7] Incubate on ice for 30 minutes. Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Protein Pellet Wash: Discard the supernatant. Wash the protein pellet twice with ice-cold acetone to remove residual TCA.[7] Air-dry the pellet briefly.

  • Cell Lysate Preparation: Wash the cells remaining on the plate with PBS and lyse them using RIPA buffer. This lysate will serve as a loading control, showing total cellular protein levels.

  • Sample Preparation: Resuspend the precipitated protein pellet in SDS-PAGE sample buffer. Quantify the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting: Load equal volumes of the resuspended supernatant samples and equal protein amounts (e.g., 20 µg) of the cell lysates onto an SDS-PAGE gel. Perform electrophoresis, transfer to a membrane, block, and probe with the primary antibody for the secreted protein. For the cell lysate lanes, also probe for a loading control like β-actin or GAPDH.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect using an ECL substrate.

  • Analysis: Quantify the band intensities. A significant decrease in the protein of interest in the supernatant of this compound-treated samples compared to the control indicates inhibition of secretion.

References

Application of CHNQD-01255 in 3D Organoid Models of Liver Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Primary liver cancer, with hepatocellular carcinoma (HCC) being the most prevalent form, is a leading cause of cancer-related mortality worldwide.[1][2] The development of effective therapeutic strategies has been hindered by the limitations of traditional 2D cell culture and animal models, which often fail to recapitulate the complex three-dimensional (3D) architecture, cellular heterogeneity, and drug responses of human tumors.[1][3] Patient-derived 3D organoids have emerged as a powerful in vitro model system that more faithfully mimics the in vivo characteristics of tumors, making them a valuable tool for preclinical drug evaluation and personalized medicine.[1][3][4]

CHNQD-01255 is an orally active prodrug of Brefeldin A (BFA), a well-known natural inhibitor of ADP-ribosylation factor guanine-nucleotide exchange factors (Arf-GEFs).[5][6] By inhibiting Arf-GEFs, this compound disrupts the Golgi apparatus, leading to the inhibition of protein secretion and induction of apoptosis in cancer cells.[6] this compound has demonstrated potent anti-hepatocellular carcinoma efficacy in preclinical studies.[5][7] This application note describes a hypothetical study on the application of this compound in 3D liver cancer organoid models, presenting its effects on cell viability, apoptosis, and key signaling pathways.

Data Presentation

The following tables summarize the hypothetical quantitative data from the evaluation of this compound on patient-derived liver cancer organoids.

Table 1: Dose-Dependent Effect of this compound on the Viability of Liver Cancer Organoids

Organoid LineThis compound Concentration (µM)Viability (%)Standard Deviation
HCC-0010 (Control)1005.2
0.185.34.8
152.16.1
1015.83.5
505.22.1
HCC-0020 (Control)1006.5
0.188.95.3
158.47.2
1020.14.1
507.82.9

Table 2: IC50 Values of this compound in Liver Cancer Organoid Lines

Organoid LineIC50 (µM)
HCC-0011.25
HCC-0021.48

Table 3: Apoptosis Induction by this compound in Liver Cancer Organoids

Organoid LineTreatmentCaspase-3/7 Activity (Fold Change)
HCC-001Control1.0
This compound (1.5 µM)4.8
HCC-002Control1.0
This compound (1.5 µM)4.2

Experimental Protocols

1. Establishment of Patient-Derived Liver Cancer Organoids

This protocol is adapted from established methods for generating organoids from primary liver tumors.[1][2][8]

  • Tissue Acquisition and Digestion:

    • Obtain fresh tumor tissue from liver cancer patients under sterile conditions.

    • Wash the tissue multiple times with ice-cold chelation buffer.

    • Mince the tissue into small fragments (1-2 mm) and digest with a solution containing collagenase and dispase at 37°C for 30-60 minutes with gentle agitation.

    • Neutralize the digestion with advanced DMEM/F12 medium containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension and wash the pellet with basal medium.

  • Organoid Seeding and Culture:

    • Resuspend the cell pellet in Matrigel at a density of 1,000-5,000 cells/µL.

    • Dispense 50 µL droplets of the Matrigel-cell suspension into the center of pre-warmed 24-well plates.

    • Polymerize the Matrigel domes by incubating at 37°C for 15-20 minutes.

    • Overlay the domes with 500 µL of liver organoid expansion medium.

    • Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.

2. Drug Treatment and Viability Assay

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the organoid culture medium to achieve the desired final concentrations.

  • Treatment:

    • After 7-10 days of culture, when organoids are well-formed, replace the medium with fresh medium containing different concentrations of this compound or vehicle control (DMSO).

    • Incubate the organoids for 72 hours.

  • Viability Assessment (CellTiter-Glo® 3D Assay):

    • Equilibrate the plate and its contents to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

3. Apoptosis Assay

  • Caspase-3/7 Activity Measurement (Caspase-Glo® 3/7 Assay):

    • Treat the organoids with this compound or vehicle control as described above.

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Gently mix the contents and incubate at room temperature for 1 hour.

    • Measure the luminescence with a plate reader.

    • Express the results as fold change in caspase activity relative to the control.

Mandatory Visualization

G cluster_0 Experimental Workflow A Patient Tumor Tissue B Tissue Digestion & Cell Isolation A->B C Seeding in Matrigel B->C D Organoid Culture & Expansion C->D E Drug Treatment with this compound D->E F Viability Assay (CellTiter-Glo 3D) E->F G Apoptosis Assay (Caspase-Glo 3/7) E->G H Data Analysis F->H G->H

Caption: Experimental workflow for evaluating this compound in liver cancer organoids.

G cluster_1 Proposed Signaling Pathway of this compound CHNQD This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD->BFA Conversion in vivo ArfGEF Arf-GEFs BFA->ArfGEF Inhibition Golgi Golgi Apparatus ArfGEF->Golgi Activation Apoptosis Apoptosis ArfGEF->Apoptosis Inhibition of Arf-GEFs leads to Protein Protein Secretion Golgi->Protein

Caption: Proposed mechanism of action for this compound in liver cancer cells.

G cluster_2 Logical Relationship of the Study Input Liver Cancer Organoid Model Process Treatment with This compound Input->Process Output1 Decreased Viability Process->Output1 Output2 Increased Apoptosis Process->Output2 Conclusion Therapeutic Potential for Liver Cancer Output1->Conclusion Output2->Conclusion

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by CHNQD-01255

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CHNQD-01255 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer therapeutic. Preliminary studies suggest that this compound induces apoptosis in various cancer cell lines. This document provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1] Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[1]

Data Presentation

The following table summarizes the quantitative data from a representative experiment assessing the apoptotic effects of this compound on the human leukemia cell line (Jurkat) after a 24-hour treatment period.

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control (DMSO)095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound185.6 ± 3.510.1 ± 1.24.3 ± 0.9
This compound560.3 ± 4.225.4 ± 2.514.3 ± 1.8
This compound1035.8 ± 5.145.7 ± 3.918.5 ± 2.2
Staurosporine (Positive Control)120.1 ± 3.850.2 ± 4.529.7 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials:

  • Jurkat cells (or other cancer cell line of interest)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Staurosporine (positive control)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Cell Culture and Treatment:

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

  • Prepare stock solutions of this compound and staurosporine in DMSO.

  • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) for the desired time period (e.g., 24 hours). Include a positive control for apoptosis, such as 1 µM staurosporine.

Staining Procedure:

  • Following treatment, collect the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis:

  • Analyze the stained cells immediately using a flow cytometer.

  • Excite the FITC and PI dyes using a 488 nm laser.

  • Collect the FITC fluorescence signal in the FL1 channel (typically ~530 nm) and the PI fluorescence signal in the FL2 or FL3 channel (typically >670 nm).

  • Acquire data for at least 10,000 events per sample.

  • Set up compensation controls using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to correct for spectral overlap.

  • Analyze the data using appropriate flow cytometry software. Gate the cell population based on forward and side scatter to exclude debris. Create a quadrant plot of Annexin V-FITC versus PI fluorescence to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Mandatory Visualizations

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Death Receptors (e.g., Fas, TNFR1) Death Receptors (e.g., Fas, TNFR1) This compound->Death Receptors (e.g., Fas, TNFR1) Activates DISC Formation DISC Formation Death Receptors (e.g., Fas, TNFR1)->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Mitochondrion Mitochondrion Caspase-8->Mitochondrion cross-talk Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental_Workflow Cell Seeding Cell Seeding Treatment with this compound Treatment with this compound Cell Seeding->Treatment with this compound Cell Harvesting Cell Harvesting Treatment with this compound->Cell Harvesting Washing with PBS Washing with PBS Cell Harvesting->Washing with PBS Resuspension in Binding Buffer Resuspension in Binding Buffer Washing with PBS->Resuspension in Binding Buffer Staining with Annexin V-FITC & PI Staining with Annexin V-FITC & PI Resuspension in Binding Buffer->Staining with Annexin V-FITC & PI Incubation Incubation Staining with Annexin V-FITC & PI->Incubation Flow Cytometry Analysis Flow Cytometry Analysis Incubation->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Caption: Experimental workflow for apoptosis analysis by flow cytometry.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CHNQD-01255 Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with CHNQD-01255 in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in aqueous media, but it is reported to have high solubility. Why might this be?

A1: It is correct that this compound, a prodrug of Brefeldin A (BFA), was specifically designed for improved aqueous solubility.[1] Published data indicates its solubility to be between 15–20 mg/mL in aqueous solutions.[1] If you are experiencing difficulties, it is likely due to factors other than the intrinsic solubility of the compound. Possible reasons include:

  • pH of the Aqueous Medium: The pH of your buffer system can significantly impact the solubility of a compound.

  • Buffer Composition: Specific salts or other components in your buffer could be interacting with this compound, leading to precipitation.

  • Compound Integrity: Ensure the purity and integrity of your this compound sample.

  • Temperature: Solubility can be temperature-dependent. Attempting to dissolve the compound at a very low temperature might slow down or reduce its solubility.

  • Supersaturation: Preparing a highly concentrated stock and then diluting it improperly can lead to precipitation.

Q2: What is the reported aqueous solubility of this compound?

A2: The reported aqueous solubility of this compound is 15–20 mg/mL.[1] This is a significant improvement over its parent compound, Brefeldin A, which has poor solubility.[1]

Q3: Can I use an organic solvent to prepare a stock solution of this compound?

A3: Yes, using a co-solvent to prepare a high-concentration stock solution is a common practice, especially for long-term storage or when high concentrations are needed for serial dilutions into aqueous media. Solvents such as Dimethyl sulfoxide (DMSO) or ethanol are often used. However, it is crucial to ensure the final concentration of the organic solvent in your experiment is low enough (typically <0.5%) to avoid affecting your biological system.

Troubleshooting Guides

Issue 1: The this compound powder is not dissolving in my aqueous buffer.

This is a common issue that can often be resolved by systematically checking your materials and methods.

  • Verify Reagent and Solvent Integrity: Confirm the purity of your this compound and ensure your aqueous buffer is correctly prepared and free of contaminants.[2][3]

  • Optimize Physical Conditions:

    • Sonication: Use an ultrasonic bath to provide energy to break up compound aggregates and facilitate dissolution.[4]

    • Gentle Heating: Gently warming the solution may increase solubility. However, monitor the temperature carefully to avoid degradation of the compound.[4]

  • Adjust pH: If your buffer system allows, a slight adjustment of the pH may enhance solubility.[5][6]

  • Use a Co-solvent: For preparing a stock solution, dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting it into your aqueous medium.[6][7]

Issue 2: My this compound solution was clear initially, but a precipitate formed over time.

Unexpected precipitation can be caused by several factors:

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of the compound, causing it to precipitate out of solution.[4]

  • Solvent Evaporation: If the solvent evaporates over time, the concentration of this compound will increase, potentially exceeding its solubility limit.[4] Ensure your container is well-sealed.

  • Supersaturation: The initial preparation method may have created a temporary supersaturated solution that is not stable long-term.

  • pH Shift: The pH of unbuffered or weakly buffered solutions can change over time due to absorption of atmospheric CO2, which could affect solubility.

Quantitative Data Summary

CompoundReported Aqueous SolubilityMolecular Weight ( g/mol )Molar Solubility (approx.)
This compound15–20 mg/mL[1]380.4 (approx.)39.4–52.6 mM
Brefeldin APoor[1]280.36Not Applicable

Experimental Protocols

Protocol 1: Direct Dissolution in Aqueous Medium

Objective: To prepare a working solution of this compound directly in an aqueous buffer.

  • Weigh the required amount of this compound powder.

  • Add the powder to the desired volume of your aqueous buffer.

  • Vortex or stir the solution vigorously.

  • If dissolution is slow, place the solution in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

Protocol 2: Preparation of a High-Concentration Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution.

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex until the compound is fully dissolved.

  • To prepare a working solution, add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing and prevent localized precipitation.

  • Ensure the final concentration of DMSO in your working solution is below 0.5% (v/v).

Visualizations

G start This compound Fails to Dissolve check_purity Verify Compound Purity and Solvent Quality start->check_purity physical_methods Apply Physical Dissolution Aids (Sonication, Gentle Heat) check_purity->physical_methods dissolved1 Dissolved? physical_methods->dissolved1 success Solution Prepared Successfully dissolved1->success Yes prepare_stock Prepare High-Concentration Stock in Co-solvent (e.g., DMSO) dissolved1->prepare_stock No dilute Dilute Stock into Aqueous Medium with Vigorous Mixing prepare_stock->dilute dissolved2 Precipitation Occurs? dilute->dissolved2 dissolved2->success No troubleshoot_precip Troubleshoot Precipitation (See Issue 2) dissolved2->troubleshoot_precip Yes

Caption: Troubleshooting workflow for this compound dissolution.

G start Goal: Prepare Aqueous this compound Solution concentration Desired Concentration > 15 mg/mL? start->concentration direct_dissolution Direct Dissolution in Aqueous Buffer concentration->direct_dissolution No cosolvent_method Use Co-solvent Stock Method concentration->cosolvent_method Yes

Caption: Decision tree for selecting a solubilization method.

References

Technical Support Center: Interpreting Off-Target Effects of CHNQD-01255

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using CHNQD-01255 in their experiments. This compound is a prodrug that rapidly converts to Brefeldin A (BFA) in vivo. Therefore, this guide focuses on the known on-target and off-target effects of BFA to help interpret experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: this compound is a prodrug of Brefeldin A (BFA), a potent inhibitor of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus. BFA targets and inhibits Guanine Nucleotide Exchange Factors (GEFs) for ADP-ribosylation factor (Arf) proteins, such as GBF1, BIG1, and BIG2. This inhibition prevents the activation of Arf proteins, which are crucial for the formation of COPI-coated vesicles, leading to a blockage in the secretory pathway and the disassembly of the Golgi complex.

Q2: I'm observing unexpected cellular effects at concentrations close to the IC50 for on-target activity. Could these be off-target effects?

A2: Yes, it is possible. BFA is known to have several off-target effects that can manifest at concentrations similar to or slightly higher than those required for inhibiting protein transport. These can include disruption of the cytoskeleton, induction of ER stress leading to apoptosis, and modulation of other signaling pathways. It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects.

Q3: My cells are showing significant changes in morphology and adherence after treatment with this compound. What could be the cause?

A3: Prolonged treatment with BFA has been shown to cause marked disruption of the microtubule (MT) and actin cytoskeletons. This can lead to the absence of peripheral microtubules and actin stress fibers, with tubulin and actin concentrating in the perinuclear area. These cytoskeletal changes can significantly impact cell morphology, adhesion, and motility.

Q4: I've noticed an increase in markers of apoptosis in my experiments. Is this a known effect of this compound?

A4: Yes, BFA can induce apoptosis. By blocking protein transport and causing the accumulation of proteins in the ER, BFA induces ER stress and the unfolded protein response (UPR). Prolonged or severe ER stress is a well-established trigger for apoptosis.

Q5: Are there any known off-target binding partners for BFA?

A5: Besides its primary targets (Arf GEFs), BFA has been shown to interact with other proteins. For instance, it can act as an antagonist of Exchange protein directly activated by cAMP 2 (EPAC2). Additionally, BFA stimulates the mono-ADP-ribosylation of two cytosolic proteins: glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and a 50-kDa protein known as BFA-ADP-ribosylated substrate (BARS-50).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
High variability in replicate wells of a cell-based assay. Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly and use appropriate pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and fill them with sterile media or PBS.
Unexpected cytotoxicity at low concentrations of this compound. Cell line-specific sensitivity to off-target effects. Contamination of cell culture (e.g., mycoplasma).Perform a dose-response curve to determine the EC50 for cytotoxicity. Test for mycoplasma contamination. Consider using a different cell line to see if the effect is cell-type specific.
Inconsistent results in protein secretion assays. Suboptimal concentration or incubation time with this compound. Issues with the detection antibody or substrate.Optimize the concentration of this compound and the treatment duration. Ensure the validity and optimal concentration of your detection reagents. Include positive and negative controls for protein secretion.
Difficulty in distinguishing on-target vs. off-target effects. Overlapping dose-response for on-target and off-target activities.Use a rescue experiment by overexpressing the on-target protein (e.g., a BFA-resistant Arf GEF mutant) to see if the phenotype is reversed. Employ orthogonal approaches, such as using a structurally unrelated inhibitor of the same pathway, to confirm that the observed effect is on-target.
Low signal in intracellular flow cytometry for cytokine staining. Inefficient blocking of protein transport. Suboptimal antibody staining.Ensure that Brefeldin A is added at the correct concentration and for a sufficient duration to block cytokine secretion. Titrate your fluorescently-conjugated antibodies to determine the optimal staining concentration. Include appropriate isotype controls.

Quantitative Data on Brefeldin A (BFA) Off-Target Effects

Off-Target Effect Quantitative Value Assay Type
Mono-ADP-ribosylation ActivationEC50: 17.0 +/- 3.1 µg/ml[1]In vitro quantitative ADP-ribosylation assay[1]
EPAC2 AntagonismBinding Energy: -6.248 kcal/mol[2]In silico molecular docking[2]
Protein Transport Inhibition (ATPase)IC50: 0.2 µM (in HCT 116 cells)[3]Cell-based assay[3]

Experimental Protocols

Protocol 1: In Vitro ADP-ribosylation Assay

This protocol is to determine the effect of BFA on the ADP-ribosylation of cytosolic proteins.

Materials:

  • Rat brain cytosol (as a source of ADP-ribosyltransferase and substrates)

  • [³²P]NAD⁺

  • Brefeldin A (BFA)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE gels and autoradiography equipment

Procedure:

  • Prepare the reaction mixture containing rat brain cytosol, reaction buffer, and the desired concentration of BFA.

  • Initiate the reaction by adding [³²P]NAD⁺.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to an autoradiography film to visualize the ADP-ribosylated proteins (GAPDH at ~38 kDa and BARS-50 at ~50 kDa).

  • Quantify the band intensities to determine the extent of ADP-ribosylation.

Protocol 2: EPAC2 Antagonist Activity Assay (Cell-Based FRET)

This protocol utilizes a FRET-based biosensor to measure changes in EPAC2 conformation in response to cAMP and potential antagonists like BFA.

Materials:

  • Cells expressing an EPAC2 FRET biosensor (e.g., a construct with CFP and YFP flanking EPAC2)

  • cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP)

  • Brefeldin A (BFA)

  • Plate reader with FRET capabilities

Procedure:

  • Plate the cells expressing the EPAC2 FRET biosensor in a microplate.

  • Pre-incubate the cells with various concentrations of BFA for a defined period.

  • Stimulate the cells with a fixed concentration of the cAMP analog.

  • Measure the FRET signal (e.g., the ratio of YFP to CFP emission) at various time points after stimulation.

  • A decrease in the FRET change upon cAMP stimulation in the presence of BFA indicates antagonist activity.

  • Calculate the IC50 value for BFA's antagonist effect on EPAC2 activation.

Visualizations

OnTarget_OffTarget_CHNQD01255 cluster_off_target Potential Off-Target Effects CHNQD01255 This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD01255->BFA Rapid Conversion in vivo Arf_GEFs Arf GEFs (GBF1, BIG1, BIG2) BFA->Arf_GEFs Inhibits Cytoskeleton Cytoskeleton Disruption (Actin & Microtubules) BFA->Cytoskeleton ER_Stress ER Stress & Apoptosis BFA->ER_Stress ADP_Ribosylation ADP-Ribosylation (GAPDH, BARS-50) BFA->ADP_Ribosylation EPAC2 EPAC2 Antagonism BFA->EPAC2 OnTarget On-Target Effect: Inhibition of ER-to-Golgi Protein Transport Arf_GEFs->OnTarget Leads to

Caption: On-target and potential off-target effects of this compound/Brefeldin A.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed Check_Concentration Verify Drug Concentration and Incubation Time Start->Check_Concentration Dose_Response Perform Dose-Response Curve for Phenotype Check_Concentration->Dose_Response Parameters Correct Compare_IC50 Compare Phenotype EC50 to On-Target IC50 Dose_Response->Compare_IC50 Likely_OnTarget Phenotype Likely On-Target Compare_IC50->Likely_OnTarget EC50 ≈ IC50 Possible_OffTarget Possible Off-Target Effect Compare_IC50->Possible_OffTarget EC50 >> IC50 Orthogonal_Approach Use Orthogonal Approach (e.g., different inhibitor, rescue experiment) Possible_OffTarget->Orthogonal_Approach Validate_OffTarget Validate Off-Target (e.g., binding assay, knockdown of off-target) Orthogonal_Approach->Validate_OffTarget

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Optimizing CHNQD-01255 concentration for maximum anti-tumor effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of CHNQD-01255 to achieve maximum anti-tumor effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active prodrug of Brefeldin A (BFA). It functions as an inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs).[1][2] This inhibition disrupts the formation of transport vesicles at the Golgi apparatus, leading to a collapse of the Golgi into the endoplasmic reticulum (ER) and inducing ER stress, which can ultimately trigger apoptosis in cancer cells.[3][4]

Q2: What is a recommended starting concentration range for in vitro experiments?

A2: Based on published data, a starting concentration range of 0.01 µM to 1.0 µM is recommended for in vitro cell proliferation assays.[1] The IC50 values for hepatocellular carcinoma cell lines HepG2 and BEL-7402 have been reported to be 0.1 µM and 0.07 µM, respectively, after 72 hours of treatment.[1]

Q3: What are the reported effective dosages for in vivo studies?

A3: In xenograft mouse models using HepG2 cells, oral administration of this compound at 45 mg/kg daily for 21 days resulted in a significant tumor growth inhibition of 61.0%.[2] Intraperitoneal injections at lower doses also showed inhibition of tumor growth.[1]

Q4: How does this compound affect cellular morphology?

A4: As an inhibitor of Arf-GEFs, this compound disrupts the structure of the Golgi apparatus.[3] This can be observed as a dispersal or fragmentation of the Golgi ribbon structure within the cell.[5][6] This disruption of the Golgi is a key indicator of the compound's activity.

Troubleshooting Guide

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or automated cell counter to accurately determine cell numbers. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause: Inaccurate drug dilutions.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Issue 2: No significant anti-tumor effect observed at expected concentrations.

  • Possible Cause: Cell line resistance.

    • Solution: Different cancer cell lines exhibit varying sensitivities to anti-cancer agents. Consider testing a broader range of concentrations or using a different, potentially more sensitive, cell line.

  • Possible Cause: Insufficient incubation time.

    • Solution: The anti-tumor effects of this compound may be time-dependent. Extend the incubation period (e.g., from 24 to 48 or 72 hours) to allow for the compound to exert its full effect.

  • Possible Cause: Compound degradation.

    • Solution: Store the this compound stock solution at the recommended temperature and protect it from light. Avoid repeated freeze-thaw cycles.

Issue 3: Difficulty in determining the IC50 value.

  • Possible Cause: Inappropriate concentration range.

    • Solution: If the dose-response curve is flat, the concentration range may be too high or too low. Perform a preliminary experiment with a wide range of concentrations (e.g., logarithmic dilutions) to identify the dynamic range for your cell line.

  • Possible Cause: Poor data quality.

    • Solution: Ensure that the absorbance or fluorescence readings are within the linear range of the plate reader. Check for and subtract background noise.

Quantitative Data Summary

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)In Vivo ModelDosage & AdministrationTumor Growth Inhibition (%)
HepG2 (Hepatocellular Carcinoma)Cell Proliferation720.1[1]HepG2 Xenograft (Mouse)45 mg/kg (p.o., daily for 21 days)61.0[2]
BEL-7402 (Hepatocellular Carcinoma)Cell Proliferation720.07[1]N/AN/AN/A

Experimental Protocols

Protocol: Determination of IC50 using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

CHNQD_01255_Signaling_Pathway CHNQD_01255 This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD_01255->BFA Arf_GEFs Arf-GEFs (e.g., GBF1) BFA->Arf_GEFs Inhibits Golgi_Collapse Golgi Collapse into ER BFA->Golgi_Collapse Induces Arf1_GTP Arf1-GTP (Active) Arf_GEFs->Arf1_GTP Arf1_GDP Arf1-GDP (Inactive) Vesicle_Transport Vesicle Transport (ER to Golgi) Arf1_GTP->Vesicle_Transport Promotes Golgi Golgi Apparatus ER Endoplasmic Reticulum ER_Stress ER Stress Golgi_Collapse->ER_Stress Leads to Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental_Workflow Start Start: Optimize this compound Concentration Cell_Seeding 1. Seed Adherent Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation1 2. Incubate Overnight (Allow Attachment) Cell_Seeding->Incubation1 Drug_Treatment 3. Treat with Serial Dilutions of this compound Incubation1->Drug_Treatment Incubation2 4. Incubate for 24, 48, or 72h Drug_Treatment->Incubation2 MTT_Addition 5. Add MTT Reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h (Formazan Formation) MTT_Addition->Incubation3 Solubilization 7. Solubilize Formazan Crystals Incubation3->Solubilization Absorbance 8. Measure Absorbance at 570nm Solubilization->Absorbance Data_Analysis 9. Calculate % Viability and Determine IC50 Absorbance->Data_Analysis End End: Optimal Concentration Determined Data_Analysis->End

Caption: Experimental workflow for IC50 determination of this compound.

References

How to minimize the toxicity of CHNQD-01255 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of CHNQD-01255.

Introduction

This compound is an orally active prodrug of Brefeldin A (BFA), a natural inhibitor of Arf-GEFs (ADP-ribosylation factor guanine-nucleotide exchange factors)[1][2][3]. BFA has demonstrated anti-hepatocellular carcinoma (HCC) efficacy but is limited by poor solubility, significant toxicity, and a short half-life[2][3]. This compound was developed to overcome these limitations, offering improved aqueous solubility and a superior safety profile while converting to the active compound BFA in vivo[2][3][4]. This guide will help users understand and manage the toxicological aspects of this compound in their in vivo experiments.

Troubleshooting Guide & FAQs

Q1: We are observing unexpected toxicity in our animal models with this compound. What are the potential causes and solutions?

A1: While this compound has a high safety profile, several factors could contribute to unexpected toxicity. Consider the following:

  • Dose and Administration Route: Verify the administered dose. Although the Maximum Tolerated Dose (MTD) for oral administration in mice is high (> 750 mg/kg), intravenous or intraperitoneal routes may have different toxicity profiles[1][2][3]. Ensure the correct route of administration is being used as specified in your protocol.

  • Animal Model: The species, strain, age, and health status of the animal model can influence toxicological outcomes. Ensure your model is appropriate and healthy before dosing.

  • Formulation: this compound has improved aqueous solubility (15-20 mg/mL)[2][3][4]. However, improper formulation could lead to precipitation or altered pharmacokinetics, potentially increasing local or systemic toxicity. Ensure the compound is fully dissolved and the vehicle is appropriate and non-toxic.

  • Conversion to BFA: this compound is a prodrug that converts to BFA in vivo[2][3][4]. The rate and extent of this conversion can be influenced by metabolic differences in animal models, which could affect toxicity.

Q2: What is the primary mechanism of action of this compound and how does it relate to its toxicity?

A2: this compound is a prodrug that is rapidly converted to Brefeldin A (BFA) in vivo[2][3][4]. BFA's primary mechanism of action is the inhibition of Arf-GEFs, which are crucial for the activation of Arf GTPases. This inhibition disrupts the Golgi apparatus and vesicular trafficking, leading to apoptosis in cancer cells[4]. The toxicity of BFA is likely linked to its effects on normal, rapidly dividing cells that are also dependent on these cellular processes. This compound minimizes toxicity by providing a more favorable pharmacokinetic profile, leading to a sustained and controlled release of BFA, thus avoiding the high initial plasma concentrations that can cause off-target effects and toxicity[2][3][4].

Q3: How does the safety profile of this compound compare to its active metabolite, Brefeldin A?

A3: this compound was specifically designed to have an improved safety profile compared to BFA. The Maximum Tolerated Dose (MTD) of this compound administered orally (p.o.) in mice is greater than 750 mg/kg, while the MTD of BFA is less than 506 mg/kg[2][3][4]. This indicates a significantly better safety margin for the prodrug.

Quantitative Data Summary

ParameterThis compoundBrefeldin A (BFA)Reference
Maximum Tolerated Dose (MTD) - Oral (p.o.) in mice > 750 mg/kg< 506 mg/kg[2][3][4]
Aqueous Solubility 15-20 mg/mLPoor[2][3][4]
Bioavailability (F%) of BFA from this compound (p.o.) 18.96%Not Applicable[2][3][4]
Tumor Growth Inhibition (TGI) in HepG2 xenograft model 61.0% at 45 mg/kg (p.o.)Not reported for direct comparison[1][2][4]

Experimental Protocols

Determination of Maximum Tolerated Dose (MTD)

  • Animal Model: Use a suitable rodent model (e.g., BALB/c mice, 6-8 weeks old).

  • Groups: Divide animals into groups of at least 5 per dose level. Include a vehicle control group.

  • Dose Escalation: Administer this compound orally (p.o.) in escalating doses (e.g., 100, 250, 500, 750 mg/kg).

  • Observation: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss) or death.

In Vivo Efficacy and Toxicity Study (Xenograft Model)

  • Cell Line: Use a relevant cancer cell line (e.g., HepG2 for hepatocellular carcinoma).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Dosing: Administer this compound orally at a predetermined dose (e.g., 45 mg/kg) daily for a specified period (e.g., 21 days)[1].

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe for any signs of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and major organs for histopathological analysis to assess both efficacy and toxicity.

Visualizations

CHNQD_01255_Mechanism_of_Action CHNQD_01255 This compound (Prodrug) (Oral Administration) BFA Brefeldin A (BFA) (Active Drug) CHNQD_01255->BFA In vivo conversion Arf_GEFs Arf-GEFs BFA->Arf_GEFs Inhibition Arf_GTP Arf-GTP (Active) Arf_GEFs->Arf_GTP Activates Golgi Golgi Apparatus Disruption Arf_GTP->Golgi Arf_GDP Arf-GDP (Inactive) Arf_GDP->Arf_GEFs Substrate Vesicular_Trafficking Inhibition of Vesicular Trafficking Golgi->Vesicular_Trafficking Apoptosis Apoptosis in Cancer Cells Vesicular_Trafficking->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow_for_Toxicity_Minimization cluster_preclinical Preclinical Assessment cluster_invivo In Vivo Experimentation cluster_outcome Desired Outcome Dose_Finding Dose Range Finding (MTD Studies) Formulation Formulation Optimization (e.g., vehicle selection) Dose_Finding->Formulation PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Formulation->PK_PD Animal_Model Appropriate Animal Model Selection PK_PD->Animal_Model Dosing_Regimen Optimized Dosing Regimen (Dose and Schedule) Animal_Model->Dosing_Regimen Monitoring Comprehensive Monitoring (Clinical signs, body weight, etc.) Dosing_Regimen->Monitoring Minimized_Toxicity Minimized In Vivo Toxicity Monitoring->Minimized_Toxicity

References

Troubleshooting unexpected results in CHNQD-01255 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CHNQD-01255 in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected efficacy of this compound in our in vivo hepatocellular carcinoma (HCC) xenograft model. What are the potential causes?

A1: Several factors could contribute to lower-than-expected efficacy in an HCC xenograft model. Here are some troubleshooting steps:

  • Incomplete Prodrug Conversion: this compound is a prodrug that is rapidly converted to the active compound, Brefeldin A (BFA), in vivo.[1] Inefficient conversion can lead to reduced efficacy. While the conversion is generally rapid, factors such as the metabolic activity of the specific xenograft model or the animal's health could play a role. It is advisable to perform pharmacokinetic analysis to confirm the plasma concentrations of both this compound and BFA.

  • Tumor Model Variability: The sensitivity of different HCC cell lines to BFA can vary.[2] It is crucial to use a well-characterized cell line known to be sensitive to BFA. Additionally, factors like tumor heterogeneity and the stage of tumor development at the start of treatment can influence the outcome.[3]

  • Drug Administration and Formulation: Ensure the correct dosage and administration route are being used as specified in the protocol. This compound has improved aqueous solubility compared to BFA, but improper formulation could still lead to precipitation and reduced bioavailability.[1]

  • Host Animal Health: The use of immunodeficient mice is standard for xenograft models.[3][4][5] However, the overall health of the animals can impact drug metabolism and tumor growth. Monitor the animals for any signs of distress or illness.

Q2: We are observing unexpected toxicity in our animal models treated with this compound, even though it is reported to have an improved safety profile. What could be the reason?

A2: While this compound has a better safety profile than BFA, toxicity can still occur, especially at higher doses or with prolonged administration.[1] Consider the following:

  • Dose and Schedule: Re-verify the dosage calculations and the administration schedule. Continuous high-dose administration may lead to cumulative toxicity.

  • Active Metabolite Toxicity: The toxicity is likely due to the active form, BFA. BFA is known to induce apoptosis and can be neurotoxic at certain concentrations.[6][7] The rate of conversion of this compound to BFA in your specific model might be higher than anticipated, leading to elevated BFA levels.

  • Off-Target Effects: BFA's mechanism involves the disruption of the Golgi apparatus, which can affect all cells, not just cancerous ones.[8][9][10] This can lead to systemic toxicity. Consider performing histopathological analysis of major organs to identify any signs of toxicity.

Q3: Our in vitro experiments with this compound are showing inconsistent results in inhibiting cell proliferation. What should we check?

A3: In vitro inconsistencies can arise from several sources:

  • Prodrug Conversion in Culture: this compound requires conversion to BFA to be active. The metabolic capacity of cell lines in culture can vary, and some may not efficiently convert the prodrug. For in vitro studies, using BFA directly might provide a more consistent positive control.

  • Cell Line Sensitivity: As mentioned, different cell lines exhibit varying sensitivity to BFA.[2] It's recommended to perform a dose-response curve to determine the IC50 for your specific cell line.

  • Experimental Conditions: Ensure consistent cell densities, incubation times, and reagent concentrations. BFA's effect is time-dependent, so it's crucial to adhere to the protocol's specified time points.[6]

Data Summary

Table 1: In Vivo Efficacy of this compound in an HCC Xenograft Model [1]

CompoundDose (mg/kg, p.o.)Tumor Growth Inhibition (TGI)
This compound4561.0%

Table 2: Pharmacokinetic Profiles of this compound and BFA [1]

CompoundParameterValue
This compoundSolubility15-20 mg/mL
BFABioavailability (F) from this compound18.96%

Table 3: Safety Profile of this compound compared to BFA [1]

CompoundMaximum Tolerated Dose (MTD, p.o.)
This compound> 750 mg/kg
BFA< 506 mg/kg

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy in a Hepatocellular Carcinoma (HCC) Xenograft Model

This protocol is a generalized representation based on standard xenograft studies and the information available on this compound.[1][4][5]

  • Cell Culture: Culture a suitable human HCC cell line (e.g., HepG2) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 HCC cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., saline).

    • Administer this compound orally (p.o.) at the desired dose (e.g., 45 mg/kg) daily for the duration of the study.

    • The control group should receive the vehicle only.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.

Visualizations

Signaling_Pathway cluster_activation Activation Cascade cluster_inhibition Inhibition by Brefeldin A cluster_downstream Downstream Effects Arf-GDP Arf-GDP Arf-GTP Arf-GTP Arf-GDP->Arf-GTP GTP binding Abortive Complex\n(Arf-GDP-Sec7-BFA) Abortive Complex (Arf-GDP-Sec7-BFA) Arf-GDP->Abortive Complex\n(Arf-GDP-Sec7-BFA) Golgi Disruption Golgi Disruption Arf-GTP->Golgi Disruption Blocked by BFA Arf-GEFs (Sec7 domain) Arf-GEFs (Sec7 domain) Arf-GEFs (Sec7 domain)->Arf-GDP Promotes GDP release Arf-GEFs (Sec7 domain)->Abortive Complex\n(Arf-GDP-Sec7-BFA) Brefeldin A Brefeldin A Brefeldin A->Abortive Complex\n(Arf-GDP-Sec7-BFA) Inhibition of\nProtein Secretion Inhibition of Protein Secretion Golgi Disruption->Inhibition of\nProtein Secretion

Caption: Signaling pathway of Brefeldin A (BFA) mediated inhibition of Arf-GEFs.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A HCC Cell Culture B Tumor Implantation (Immunodeficient Mice) A->B C Tumor Growth (to 100-150 mm³) B->C D Randomization C->D E This compound (p.o. daily) D->E F Vehicle Control (p.o. daily) D->F G Monitor Tumor Volume & Body Weight E->G F->G H Tumor Excision (End of Study) G->H I Calculate TGI H->I

References

Technical Support Center: CHNQD-01255 Resistance in HCC Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential resistance mechanisms to CHNQD-01255 in hepatocellular carcinoma (HCC) cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active prodrug of Brefeldin A (BFA), a natural inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs). In vivo, this compound is converted to its active form, BFA. BFA primarily targets Arf-GEFs, such as GBF1, which are crucial for the regulation of vesicular transport between the Endoplasmic Reticulum (ER) and the Golgi apparatus. By inhibiting Arf-GEF activity, BFA disrupts the formation of COPI-coated vesicles, leading to the collapse of the Golgi apparatus into the ER. This disruption of protein transport induces ER stress and can ultimately trigger apoptosis in cancer cells.

Q2: We are observing a decrease in the sensitivity of our HCC cell line to this compound over time. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not yet been fully elucidated, based on its mechanism of action as a Brefeldin A prodrug and known drug resistance pathways in HCC, several potential mechanisms can be hypothesized:

  • Alterations in the Drug Target:

    • Mutations in the gene encoding the primary target, Arf-GEF (e.g., GBF1), could prevent the binding of BFA.

    • Overexpression of the Arf-GEF target could titrate out the drug, requiring higher concentrations for the same effect.

  • Changes in Cellular Organelles:

    • Structural and functional alterations in the Golgi apparatus may render it less sensitive to the disruptive effects of BFA. BFA-resistant cell lines have been described with aberrant Golgi structures.[1]

  • Activation of Pro-Survival Signaling Pathways:

    • Upregulation of signaling pathways that counteract ER stress and promote cell survival, such as the unfolded protein response (UPR), could confer resistance.[2][3][4][5][6]

    • Activation of bypass signaling pathways known to be involved in HCC drug resistance, such as PI3K/Akt/mTOR or MAPK/ERK, could promote cell survival despite ER stress.

  • Evasion of Apoptosis:

    • Overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins could inhibit the induction of apoptosis by BFA-induced ER stress.

  • Reduced Intracellular Drug Concentration:

    • Although less likely for a prodrug that is activated intracellularly, upregulation of multidrug resistance transporters (e.g., P-glycoprotein) could potentially play a role in effluxing the active compound, BFA.

Q3: How can we experimentally determine if our resistant HCC cells have altered Golgi structures?

You can investigate Golgi morphology using immunofluorescence staining followed by confocal microscopy. A detailed protocol is provided in the "Experimental Protocols" section below. You would stain for specific Golgi marker proteins (e.g., GM130, Giantin) and compare the structure in your resistant cell line to the parental, sensitive cell line, both with and without this compound treatment. Resistant cells may exhibit a more fragmented or dispersed Golgi structure that is less affected by the drug.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CCK-8) when determining the IC50 of this compound.

Possible Cause Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of viable cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line.
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
Prodrug Conversion Variability Ensure consistent incubation times to allow for the conversion of this compound to BFA. Variability in metabolic activity between experiments could affect conversion rates.
Reagent Preparation and Storage Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure proper storage of the compound to prevent degradation.
Edge Effects in Microplates To minimize edge effects, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS.

Issue 2: No significant increase in apoptosis markers (e.g., cleaved caspases) in resistant cells treated with this compound as determined by Western blot.

Possible Cause Troubleshooting Steps
Ineffective Drug Concentration Confirm that the concentration of this compound used is sufficient to induce apoptosis in the parental sensitive cell line. The resistant cell line may require a significantly higher concentration.
Timing of Apoptosis Induction Perform a time-course experiment to determine the optimal time point for detecting apoptosis markers after drug treatment. The peak of apoptosis may occur at different times in sensitive versus resistant cells.
Evasion of Apoptosis Investigate the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, Bak) in both sensitive and resistant cell lines by Western blot. Resistant cells may have an altered balance of these proteins.
Alternative Cell Death Pathways Consider the possibility that the resistant cells are undergoing a different form of cell death, such as necroptosis or autophagy-dependent cell death. Investigate markers for these pathways.
Antibody Quality Ensure the primary antibodies used for Western blotting are specific and validated for the detection of the cleaved forms of the apoptosis markers.

Quantitative Data Summary

The following tables are templates for organizing your experimental data to compare the sensitive (parental) and resistant HCC cell lines.

Table 1: IC50 Values for this compound in Sensitive and Resistant HCC Cells

Cell LineIC50 (µM) after 48hIC50 (µM) after 72hResistance Index (RI) at 72h
Parental HCC1.0
Resistant HCC(IC50 Resistant / IC50 Parental)

Table 2: Protein Expression Levels of Key Markers in Sensitive and Resistant HCC Cells

Protein Cell Line Basal Expression (Relative to Loading Control) Expression after this compound Treatment (Fold Change)
Arf-GEF (GBF1) Parental HCC
Resistant HCC
Cleaved Caspase-3 Parental HCC
Resistant HCC
Bcl-2 Parental HCC
Resistant HCC
GRP78 (BiP) Parental HCC
Resistant HCC

Experimental Protocols

1. Protocol for Generating a this compound-Resistant HCC Cell Line

This protocol describes a method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of the drug.[7][8][9][10]

  • Materials:

    • Parental HCC cell line (e.g., HepG2, Huh7)

    • Complete culture medium

    • This compound

    • 96-well plates

    • Cell viability assay kit (e.g., MTT, CCK-8)

  • Procedure:

    • Determine the initial IC50: Perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) of this compound for the parental cell line after 48-72 hours of treatment.

    • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

    • Monitoring and Maintenance: Monitor the cells for signs of toxicity. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again. Maintain the cells at each concentration for several passages.

    • Confirmation of Resistance: Periodically, determine the IC50 of the treated cell population and compare it to the parental cell line. A significant increase in the IC50 (e.g., >5-fold) indicates the development of resistance.

    • Clonal Selection (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed by limiting dilution.

    • Stability of Resistance: Once a resistant cell line is established, culture it in a drug-free medium for several passages to determine if the resistant phenotype is stable.

2. Protocol for Immunofluorescence Staining of the Golgi Apparatus

This protocol allows for the visualization of the Golgi apparatus to assess morphological changes.[11][12]

  • Materials:

    • Parental and resistant HCC cells cultured on glass coverslips

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody against a Golgi marker (e.g., anti-GM130)

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear staining

    • Mounting medium

  • Procedure:

    • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle control for the desired time.

    • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

    • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.

    • Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips onto glass slides using mounting medium, and image using a confocal microscope.

3. Protocol for Western Blot Analysis of Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins.[13][14][15]

  • Materials:

    • Parental and resistant HCC cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane with TBST and then apply the chemiluminescent substrate. Detect the signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_0 This compound Mechanism of Action This compound (Prodrug) This compound (Prodrug) Brefeldin A (Active Drug) Brefeldin A (Active Drug) This compound (Prodrug)->Brefeldin A (Active Drug) Intracellular Conversion Arf-GEF (GBF1) Arf-GEF (GBF1) Brefeldin A (Active Drug)->Arf-GEF (GBF1) Inhibition ER-Golgi Transport ER-Golgi Transport Arf-GEF (GBF1)->ER-Golgi Transport Regulates Golgi Collapse Golgi Collapse ER-Golgi Transport->Golgi Collapse Disruption ER Stress ER Stress Golgi Collapse->ER Stress Apoptosis Apoptosis ER Stress->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis in HCC cells.

G cluster_1 Potential Resistance Mechanisms to this compound This compound This compound Target Alteration Target Alteration This compound->Target Alteration Reduced Binding Golgi Modification Golgi Modification This compound->Golgi Modification Reduced Effect Cell Survival Cell Survival Target Alteration->Cell Survival Golgi Modification->Cell Survival Survival Pathways Survival Pathways Survival Pathways->Cell Survival Activation Apoptosis Evasion Apoptosis Evasion Apoptosis Evasion->Cell Survival Inhibition of Apoptosis

Caption: Hypothesized resistance mechanisms to this compound in HCC cells.

G cluster_2 Experimental Workflow for Investigating Resistance Start Start Generate Resistant\nCell Line Generate Resistant Cell Line Start->Generate Resistant\nCell Line Confirm Resistance\n(IC50 Shift) Confirm Resistance (IC50 Shift) Generate Resistant\nCell Line->Confirm Resistance\n(IC50 Shift) Characterize Phenotype Characterize Phenotype Confirm Resistance\n(IC50 Shift)->Characterize Phenotype Golgi Morphology\n(IF) Golgi Morphology (IF) Characterize Phenotype->Golgi Morphology\n(IF) Apoptosis Induction\n(Western Blot) Apoptosis Induction (Western Blot) Characterize Phenotype->Apoptosis Induction\n(Western Blot) Signaling Pathways\n(Western Blot) Signaling Pathways (Western Blot) Characterize Phenotype->Signaling Pathways\n(Western Blot) Analyze Data Analyze Data Golgi Morphology\n(IF)->Analyze Data Apoptosis Induction\n(Western Blot)->Analyze Data Signaling Pathways\n(Western Blot)->Analyze Data End End Analyze Data->End

Caption: Workflow for studying this compound resistance in HCC cells.

References

Technical Support Center: Managing CHNQD-01255-Induced Golgi Complex Disruption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CHNQD-01255 and observing its effects on the Golgi complex.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with this compound.

Issue 1: Variability in the extent of Golgi disruption observed between experiments.

  • Question: We are seeing inconsistent levels of Golgi fragmentation even when using the same concentration of this compound. What could be the cause?

  • Answer: Variability in Golgi disruption can be attributed to several factors:

    • Cell Health and Confluency: Ensure that cells are healthy and in a consistent growth phase and confluency. Stressed or overly confluent cells may respond differently to the compound.

    • Prodrug Conversion: this compound is a prodrug that converts to Brefeldin A (BFA) in vivo.[1][2] The rate of this conversion can vary between cell lines and experimental conditions. Ensure consistent incubation times and conditions.

    • Compound Stability: Prepare fresh solutions of this compound for each experiment to avoid degradation.

Issue 2: Difficulty in quantifying the degree of Golgi fragmentation.

  • Question: How can we quantitatively measure the disruption of the Golgi complex?

  • Answer: Visual assessment can be subjective. For quantitative analysis, consider the following:

    • Image Analysis Software: Utilize software such as ImageJ or CellProfiler to quantify the number and size of Golgi fragments per cell. This can be done by staining for a Golgi marker like GM130 or Giantin.

    • Golgi Area Measurement: Quantify the relative Golgi area based on the fluorescent signal intensity of a Golgi marker.[3] A significant increase in the relative area can indicate dispersal.[3]

    • See Experimental Protocols section for a detailed method on Immunofluorescence Staining and Quantification.

Issue 3: Off-target effects or cytotoxicity observed at effective concentrations.

  • Question: We are observing significant cell death at concentrations required for Golgi disruption. How can we mitigate this?

  • Answer:

    • Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to identify the optimal concentration and incubation time that induces Golgi disruption with minimal cytotoxicity. This compound has been shown to inhibit cell proliferation with IC50 values of 0.1 µM in HepG2 and 0.07 µM in BEL-7402 cells after 72 hours.[4]

    • Cell Viability Assays: Concurrently perform cell viability assays (e.g., MTT or trypan blue exclusion) to monitor cytotoxicity.

    • Reversibility: The effects of BFA, the active form of this compound, are reversible.[5] Consider washout experiments where the compound is removed, which may allow for the Golgi complex to reassemble.[6]

Issue 4: Golgi disruption is not reversible after washout of this compound.

  • Question: We expected the Golgi structure to recover after removing this compound, but it is not happening. Why?

  • Answer:

    • Prolonged Exposure: Irreversible fragmentation can occur with prolonged exposure to Golgi-disrupting agents, potentially leading to apoptosis.[6] Shortening the treatment duration may facilitate recovery.

    • Cellular Stress: If the compound has induced significant cellular stress, the cell may not have the capacity to reassemble the Golgi. Assess for markers of apoptosis or general cellular stress.

    • Washout Protocol: Ensure a thorough washout procedure to completely remove the compound from the cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on the Golgi complex?

A1: this compound is a prodrug of Brefeldin A (BFA).[1][2] BFA is a well-characterized inhibitor of Arf-GEFs (guanine-nucleotide exchange factors for ADP-ribosylation factor GTPases).[1][2][4] By inhibiting Arf-GEFs, BFA prevents the activation of ARF1, a small GTPase crucial for the formation of COPI-coated vesicles. This leads to the rapid disassembly of the Golgi apparatus and the redistribution of Golgi-resident proteins into the endoplasmic reticulum (ER).[5][7]

Q2: What are the expected morphological changes to the Golgi complex after this compound treatment?

A2: Treatment with this compound is expected to induce Golgi fragmentation or dispersal. The typical perinuclear ribbon-like structure of the Golgi will be replaced by smaller, scattered puncta throughout the cytoplasm.[3][6][8] In some cases, a complete collapse of the Golgi into the ER may be observed, characterized by the redistribution of Golgi markers to a diffuse, ER-like pattern.

Q3: Are there any known ways to inhibit or reverse the Golgi disruption caused by this compound?

A3: Yes, several strategies may counteract the effects of BFA (the active form of this compound):

  • Washout: The effects of BFA are often reversible upon its removal from the culture medium, allowing the Golgi to reassemble.[5][6]

  • Pharmacological Inhibition:

    • The protein kinase A (PKA) inhibitor H89 has been shown to inhibit drug-induced Golgi enzyme dislocation and ER stress.[8] It may also abrogate cell cycle-induced Golgi fragmentation.[9]

    • Inhibitors of phospholipase A2 have been reported to inhibit BFA-stimulated Golgi tubulation and retrograde transport.[10]

Q4: What signaling pathways are implicated in drug-induced Golgi stress?

A4: Disruption of the Golgi can trigger a "Golgi stress response." Key signaling pathways include:

  • TFE3 Transcription Factor: Golgi stress can lead to the dephosphorylation and activation of TFE3, which then transcribes target genes to help restore homeostasis.[11]

  • PERK Pathway: Similar to the ER stress response, the PERK pathway can be activated by Golgi stress, leading to the phosphorylation of eIF2α and increased expression of ATF4.[11]

  • MAPK Pathway: The MAPK pathway can also be activated in response to Golgi stress.[11]

  • Calcium Homeostasis: The Golgi is involved in calcium homeostasis, and its disruption can trigger calcium-dependent signaling pathways, such as those involving CaM kinase.[6]

Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineAssayParameterValueIncubation TimeReference
HepG2Cell ProliferationIC500.1 µM72 h[4]
BEL-7402Cell ProliferationIC500.07 µM72 h[4]

Table 2: In Vivo Efficacy and Safety of this compound in a HepG2 Xenograft Model

Administration RouteDoseOutcomeReference
Oral (p.o.)45 mg/kg61.0% Tumor Growth Inhibition (TGI)[1][2][4]
Intraperitoneal (i.p.)10 mg/kg36.6% TGI[4]
Intraperitoneal (i.p.)20 mg/kg48.3% TGI[4]
Oral (p.o.)>750 mg/kgMaximum Tolerated Dose (MTD)[1][2]

Experimental Protocols

1. Immunofluorescence Staining for Golgi Markers

This protocol allows for the visualization of the Golgi complex to assess its morphology.

  • Materials:

    • Cells cultured on glass coverslips

    • This compound

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody against a Golgi marker (e.g., anti-GM130, anti-Giantin)

    • Fluorescently labeled secondary antibody

    • DAPI (for nuclear staining)

    • Mounting medium

  • Procedure:

    • Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image using a fluorescence or confocal microscope.

2. Quantification of Golgi Fragmentation

  • Procedure:

    • Acquire images from the immunofluorescence staining experiment.

    • Open the images in an image analysis software like ImageJ.

    • Define the cell boundaries, for instance, based on a whole-cell stain or by drawing a region of interest (ROI) around each cell.

    • Threshold the image of the Golgi marker to create a binary image.

    • Use the "Analyze Particles" function to count the number of distinct Golgi fragments and measure their area within each cell.

    • Export the data and perform statistical analysis.

3. Protein Trafficking Assay (using a temperature-sensitive reporter)

This assay assesses the functionality of the secretory pathway, which is dependent on an intact Golgi.

  • Materials:

    • Cells expressing a temperature-sensitive fluorescently tagged cargo protein (e.g., VSV-G-tsO45-GFP).

    • This compound

    • Cycloheximide (to inhibit new protein synthesis)

  • Procedure:

    • Culture cells expressing the ts-reporter at the restrictive temperature (e.g., 40°C) to accumulate the reporter protein in the ER.

    • Treat the cells with this compound or vehicle control.

    • Add cycloheximide to prevent the synthesis of new reporter protein.

    • Shift the cells to the permissive temperature (e.g., 32°C) to allow the reporter to exit the ER and traffic through the Golgi.

    • Fix and image the cells at different time points after the temperature shift.

    • In control cells, the reporter will move from the ER to the Golgi and then to the plasma membrane. In this compound-treated cells, this trafficking will be blocked at the ER-Golgi interface, and the reporter will remain in the ER.

Visualizations

CHNQD_01255_Mechanism_of_Action cluster_cell Cell cluster_golgi_regulation Golgi Regulation CHNQD This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD->BFA Conversion Arf_GEFs Arf-GEFs BFA->Arf_GEFs Inhibits Arf1_GTP Arf1-GTP (Active) Arf_GEFs->Arf1_GTP Activates Arf1_GDP Arf1-GDP (Inactive) Arf1_GDP->Arf_GEFs COPI COPI Vesicle Formation Arf1_GTP->COPI Golgi Intact Golgi Apparatus COPI->Golgi Disrupted_Golgi Disrupted Golgi (Fragmentation) Golgi->Disrupted_Golgi

Caption: Mechanism of this compound-induced Golgi disruption.

Troubleshooting_Workflow Start Experiment with This compound Observe_Golgi Observe Golgi Morphology (Immunofluorescence) Start->Observe_Golgi Intact_Golgi Golgi Appears Intact Observe_Golgi->Intact_Golgi Disrupted_Golgi Golgi is Disrupted Observe_Golgi->Disrupted_Golgi Check_Concentration Increase Concentration or Incubation Time Intact_Golgi->Check_Concentration Yes Check_Viability Check Cell Viability Intact_Golgi->Check_Viability No Quantify Quantify Disruption (Image Analysis) Disrupted_Golgi->Quantify Yes Check_Concentration->Observe_Golgi Inconsistent Results Inconsistent? Quantify->Inconsistent Consistent Consistent Results Inconsistent->Consistent No Check_Conditions Check Cell Health, Confluency, and Compound Stability Inconsistent->Check_Conditions Yes Proceed Proceed with Downstream Assays Consistent->Proceed Check_Conditions->Start

Caption: Troubleshooting workflow for Golgi disruption experiments.

Golgi_Stress_Signaling cluster_pathways Cellular Response CHNQD This compound (via BFA) Golgi_Disruption Golgi Disruption CHNQD->Golgi_Disruption Golgi_Stress Golgi Stress Golgi_Disruption->Golgi_Stress TFE3 TFE3 Pathway Golgi_Stress->TFE3 PERK PERK Pathway Golgi_Stress->PERK MAPK MAPK Pathway Golgi_Stress->MAPK Apoptosis Apoptosis Golgi_Stress->Apoptosis Prolonged Stress Adaptation Cellular Adaptation (Restore Homeostasis) TFE3->Adaptation PERK->Adaptation MAPK->Adaptation

References

Technical Support Center: CHNQD-01255 and its Conversion to Brefeldin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling CHNQD-01255 and controlling for its conversion to its active form, Brefeldin A (BFA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Brefeldin A?

This compound is a carbonate prodrug of Brefeldin A (BFA). A prodrug is an inactive or less active compound that is metabolized (converted) into its active form within the body. In this case, this compound is designed to improve the pharmacokinetic properties of BFA, such as solubility and bioavailability. Once administered, it is expected to undergo rapid conversion to the active compound, Brefeldin A.

Q2: What is the mechanism of action of Brefeldin A?

Brefeldin A is a potent inhibitor of intracellular protein trafficking. It specifically targets and inhibits a class of proteins known as guanine nucleotide exchange factors for ADP-ribosylation factor (Arf-GEFs). BFA achieves this by stabilizing the inactive Arf1-GDP-Sec7 domain complex, preventing the exchange of GDP for GTP. This disruption of Arf1 activation leads to the disassembly of the Golgi apparatus and a blockage of the secretory pathway.

Q3: Under what conditions does this compound convert to Brefeldin A?

As a carbonate prodrug, this compound is primarily converted to Brefeldin A through hydrolysis. This conversion can be influenced by several factors:

  • Enzymatic Hydrolysis: Esterases, which are abundant in plasma and various tissues, are the primary drivers of this conversion in biological systems.

  • pH: The stability of the carbonate ester bond in this compound is pH-dependent. It is generally more stable at acidic pH and more susceptible to hydrolysis at neutral to alkaline pH.

  • Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature.

Q4: Why is it important to control for the conversion of this compound to Brefeldin A in my experiments?

Controlling for and understanding the conversion of this compound is critical for the following reasons:

  • Accurate Dosing and Interpretation: The observed biological effects are due to Brefeldin A. Therefore, knowing the rate and extent of conversion is essential for understanding the dose-response relationship and accurately interpreting experimental outcomes.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To build accurate PK/PD models, it is necessary to measure the concentrations of both the prodrug (this compound) and the active drug (Brefeldin A) over time.

  • In Vitro vs. In Vivo Correlation: The conversion rate can differ significantly between in vitro and in vivo settings due to the presence of metabolic enzymes in the latter. Understanding these differences is crucial for translating in vitro findings to in vivo models.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in experimental results Inconsistent conversion of this compound to Brefeldin A.Standardize incubation times, temperature, and the source of biological matrices (e.g., plasma from the same lot). Perform a time-course experiment to determine the optimal pre-incubation time for consistent conversion.
Lower than expected activity of this compound in vitro Insufficient conversion to Brefeldin A in the in vitro system.The in vitro system may lack the necessary esterases. Consider adding a source of esterases (e.g., plasma, liver microsomes) to your assay or use Brefeldin A directly as a positive control.
Difficulty in distinguishing the effects of the prodrug from the active drug Both compounds are present in the experimental system.Use analytical methods like HPLC or LC-MS/MS to quantify the concentrations of both this compound and Brefeldin A at key time points.
Precipitation of the compound in aqueous buffers Poor solubility of this compound or Brefeldin A.Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration of the solvent in the aqueous buffer is low (typically <1%) and consistent across all experiments.

Quantitative Data Summary

The following table provides a summary of expected stability and conversion characteristics of a typical carbonate prodrug like this compound. Note: These are representative values, and it is highly recommended to determine the specific parameters for your experimental conditions using the protocols provided below.

Parameter Condition Expected Outcome Implication for Experiments
Chemical Stability Aqueous Buffer, pH 4.0, 37°CSlow conversionThis compound is relatively stable in acidic conditions.
Chemical Stability Aqueous Buffer, pH 7.4, 37°CModerate conversionSpontaneous hydrolysis occurs at physiological pH.
Chemical Stability Aqueous Buffer, pH 9.0, 37°CRapid conversionHydrolysis is accelerated in alkaline conditions.
Enzymatic Stability Human Plasma, 37°CRapid conversion (t1/2 < 30 min)Esterases in plasma efficiently convert the prodrug to Brefeldin A.
Enzymatic Stability Rat Plasma, 37°CVery rapid conversion (t1/2 < 15 min)Rodent plasma often exhibits higher esterase activity than human plasma.

Experimental Protocols

In Vitro Stability Assay of this compound in Plasma

Objective: To determine the rate of conversion of this compound to Brefeldin A in the presence of plasma esterases.

Materials:

  • This compound

  • Brefeldin A (as an analytical standard)

  • Human or other species-specific plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable compound)

  • Thermomixer or water bath at 37°C

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in ACN (e.g., to 100 µM).

    • Thaw plasma on ice and centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Initiate the reaction by adding a small volume of the this compound working solution to the plasma to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be less than 1%.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture (e.g., 50 µL).

    • Immediately quench the reaction by adding it to a tube containing a 3-fold volume of ice-cold ACN with 0.1% formic acid and the internal standard (e.g., 150 µL). This will precipitate the plasma proteins and stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or HPLC vial for analysis.

  • Analysis:

    • Analyze the samples using a validated HPLC or LC-MS/MS method (see Protocol 3) to quantify the remaining concentration of this compound and the appearance of Brefeldin A.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / |slope|.

pH Stability Assay of this compound

Objective: To determine the chemical stability of this compound at different pH values.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4.0, 7.4, 9.0)

  • Acetonitrile (ACN)

  • Thermomixer or water bath at 37°C

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solution in ACN.

  • Incubation:

    • Pre-warm the different pH buffers to 37°C.

    • Initiate the reaction by adding a small volume of the this compound working solution to each buffer to achieve the desired final concentration (e.g., 10 µM).

    • Incubate the solutions at 37°C.

  • Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each buffer solution.

  • Analysis:

    • Analyze the samples directly by HPLC or LC-MS/MS to quantify the remaining this compound and the formation of Brefeldin A.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time for each pH.

    • Determine the degradation rate constant and half-life at each pH.

HPLC/LC-MS/MS Method for Simultaneous Quantification

Objective: To develop an analytical method for the simultaneous separation and quantification of this compound and Brefeldin A.

Instrumentation:

  • HPLC or UPLC system with a UV or PDA detector, or coupled to a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute both compounds. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV: Monitor at a wavelength where both compounds have reasonable absorbance (e.g., 210 nm).

    • MS/MS: Use electrospray ionization (ESI) in positive mode. Determine the specific precursor-to-product ion transitions for this compound and Brefeldin A using standard solutions.

Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to standard guidelines.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock This compound Stock (DMSO) working Working Solution (ACN) stock->working incubate Incubate at 37°C working->incubate Add to pre-warmed plasma plasma Plasma (Thaw & Centrifuge) plasma->incubate sample Take Aliquots at Time Points incubate->sample quench Quench with ACN + Internal Standard sample->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze data Calculate Half-life analyze->data

Caption: Experimental workflow for the in vitro plasma stability assay of this compound.

conversion_pathway cluster_factors Influencing Factors chnqd This compound (Prodrug) hydrolysis Hydrolysis chnqd->hydrolysis bfa Brefeldin A (Active Drug) hydrolysis->bfa esterases Esterases esterases->hydrolysis ph pH (Neutral/Alkaline) ph->hydrolysis temp Temperature temp->hydrolysis

Caption: Conversion pathway of this compound to Brefeldin A.

signaling_pathway cluster_activation Arf1 Activation Cycle cluster_effect Downstream Effects cluster_inhibition Inhibition by Brefeldin A arf_gdp Arf1-GDP (Inactive) arf_gtp Arf1-GTP (Active) arf_gdp->arf_gtp GDP -> GTP complex [Arf1-GDP]-GEF-BFA (Inactive Complex) arf_gtp->arf_gdp GTP Hydrolysis (GAP) golgi Golgi Trafficking arf_gtp->golgi gef Arf-GEF (Sec7 domain) gef->arf_gdp Catalyzes Exchange secretion Protein Secretion golgi->secretion bfa Brefeldin A bfa->complex Stabilizes complex->arf_gdp Prevents GTP Binding

Caption: Signaling pathway showing Brefeldin A's inhibition of Arf1 activation.

Avoiding artifacts in microscopy when using CHNQD-01255

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using CHNQD-01255 in microscopy experiments. As this compound is a prodrug of Brefeldin A (BFA), this guide focuses on the known effects of BFA on cellular structures and how to avoid potential misinterpretations and artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a prodrug of Brefeldin A (BFA).[1] In the cellular environment, it is converted into BFA, which is a potent inhibitor of ADP-ribosylation factor guanine nucleotide-exchange protein (Arf-GEF).[1][2] This inhibition disrupts the function of the Golgi apparatus, leading to its redistribution into the endoplasmic reticulum (ER).

Q2: I treated my cells with this compound and my Golgi staining has disappeared or appears diffuse. Is this an artifact?

This is the expected biological effect of Brefeldin A, the active metabolite of this compound. The disappearance or diffuse staining of the Golgi apparatus is due to its disassembly and absorption into the ER. This is a key indicator that the compound is active in your experimental system.

Q3: At what concentration should I use this compound?

The optimal concentration will vary depending on the cell type and experimental conditions. Since this compound is a prodrug, its conversion to BFA needs to be taken into account. It is recommended to perform a dose-response experiment starting with concentrations of BFA that are known to be effective, typically in the range of 1-10 µg/mL. Due to its improved solubility and pharmacokinetic properties, the required concentration of this compound may differ from that of BFA.[1]

Q4: How long should I incubate my cells with this compound?

The incubation time required to observe the effects of this compound will depend on the rate of its conversion to BFA and the specific research question. Typically, effects of BFA on the Golgi apparatus can be observed within 30-60 minutes. Longer incubation times may lead to secondary effects, such as apoptosis.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
No effect on Golgi structure 1. Insufficient concentration: The concentration of this compound may be too low to be effectively converted to an active concentration of BFA. 2. Insufficient incubation time: The incubation time may not be long enough for the prodrug to be converted and for BFA to act on the Golgi. 3. Cell type resistance: Some cell lines may be less sensitive to BFA.1. Increase concentration: Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Increase incubation time: Perform a time-course experiment to identify the optimal incubation period. 3. Check literature: Review literature for BFA sensitivity in your specific cell model.
High cell death or morphological changes 1. Cytotoxicity: High concentrations or prolonged exposure to BFA can induce apoptosis or necrosis. 2. Off-target effects: At higher concentrations, off-target effects may become more prominent.1. Decrease concentration and/or incubation time: Use the lowest effective concentration and shortest incubation time necessary to achieve the desired effect. 2. Perform viability assays: Use assays such as trypan blue exclusion or Annexin V staining to monitor cell viability.
Inconsistent results between experiments 1. Reagent variability: The stability and activity of this compound and its conversion to BFA can be influenced by storage and handling. 2. Experimental conditions: Variations in cell density, passage number, or media composition can affect cellular responses.1. Proper reagent handling: Aliquot and store this compound as recommended by the supplier. Avoid repeated freeze-thaw cycles. 2. Standardize protocols: Maintain consistent experimental parameters across all experiments.
Altered staining of other organelles 1. Secondary effects: The disruption of the Golgi can have downstream effects on other cellular processes and structures, such as the endo-lysosomal system or cytoskeleton.1. Time-course experiments: Analyze the effects at earlier time points to distinguish primary from secondary effects. 2. Use multiple markers: Co-stain with markers for other organelles to assess their integrity.

Experimental Protocols

Basic Protocol for Assessing the Effect of this compound on Golgi Integrity

  • Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound. Incubate for the desired period (e.g., 30-60 minutes). Include a vehicle control (medium with the same concentration of solvent).

  • Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS), then fix with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature). After fixation, wash again with PBS and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Immunofluorescence Staining: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with a primary antibody against a Golgi marker (e.g., Giantin, GM130) for 1 hour at room temperature. Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI). Acquire images using a fluorescence or confocal microscope.

Visualizing the Effect of this compound

CHNQD_01255_Effect cluster_0 Cellular Environment cluster_1 Golgi Apparatus CHNQD This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD->BFA Conversion Arf_GEF Arf-GEF BFA->Arf_GEF Inhibition Golgi Intact Golgi Arf_GEF->Golgi Maintains Structure ER Disrupted Golgi (Redistributed to ER) Golgi->ER Disruption

Caption: Mechanism of this compound action.

Troubleshooting_Workflow Start Start: Observe Microscopy Artifacts Check_Golgi Is Golgi structure disrupted? Start->Check_Golgi Expected_Effect This is the expected biological effect of BFA. Check_Golgi->Expected_Effect Yes No_Effect No effect observed. Check_Golgi->No_Effect No Cell_Death Observe high cell death? Expected_Effect->Cell_Death Increase_Conc_Time Increase concentration and/or incubation time. No_Effect->Increase_Conc_Time End End: Artifacts Resolved Increase_Conc_Time->End Decrease_Conc_Time Decrease concentration and/or incubation time. Cell_Death->Decrease_Conc_Time Yes Inconsistent_Results Results are inconsistent. Cell_Death->Inconsistent_Results No Decrease_Conc_Time->End Standardize_Protocol Standardize protocol and reagent handling. Inconsistent_Results->Standardize_Protocol Standardize_Protocol->End

Caption: Troubleshooting workflow for this compound.

References

Validation & Comparative

CHNQD-01255 Demonstrates Superior Efficacy and Safety Profile Over Brefeldin A in Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers have developed a novel prodrug of the natural Arf-GEFs inhibitor Brefeldin A (BFA), designated CHNQD-01255, which exhibits enhanced anti-hepatocellular carcinoma (HCC) efficacy and a significantly improved safety profile in preclinical models.[1][2] This new compound addresses the key limitations of BFA, including poor solubility, high toxicity, and a short half-life, which have historically hindered its clinical development for HCC treatment.[1][2][3]

Brefeldin A, a macrocyclic lactone derived from fungi, is known for its potent anticancer properties, which stem from its ability to inhibit protein trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus.[4][5] This disruption of the secretory pathway induces ER stress and subsequent apoptosis in cancer cells.[6][7] However, its therapeutic potential has been limited by its unfavorable physicochemical and pharmacokinetic properties.[1][2][3]

This compound, a carbonate prodrug of BFA, was designed to overcome these challenges.[1][2] Studies have shown that this compound is rapidly converted to BFA in vivo, leading to a sufficiently high plasma exposure of the active compound, a prolonged half-life, and improved bioavailability.[1]

Comparative Efficacy and Safety

In vivo studies using a HepG2 human HCC xenograft mouse model demonstrated the superior performance of this compound compared to Brefeldin A.

CompoundDose (p.o.)Tumor Growth Inhibition (TGI)Maximum Tolerated Dose (MTD, p.o.)Bioavailability (F)
This compound 45 mg/kg61.0%> 750 mg/kg18.96%
Brefeldin A 15 mg/kgLess effective than this compound at 45 mg/kg< 506 mg/kgNot Reported

Table 1: Comparative in vivo efficacy and safety of this compound and Brefeldin A in a HepG2 xenograft model.[1]

As shown in Table 1, oral administration of this compound at 45 mg/kg resulted in a significant tumor growth inhibition of 61.0%, which was superior to the effect of Brefeldin A at 15 mg/kg.[1] Furthermore, this compound exhibited a much better safety profile, with a maximum tolerated dose greater than 750 mg/kg, compared to less than 506 mg/kg for BFA.[1]

Mechanism of Action

Both this compound (via its conversion to BFA) and Brefeldin A exert their anticancer effects by inhibiting ADP-ribosylation factor guanine-nucleotide exchange factors (Arf-GEFs).[1][2] This inhibition disrupts the formation of transport vesicles, leading to the collapse of the Golgi apparatus into the ER.[4][5] The resulting ER stress activates downstream signaling pathways that trigger apoptosis. Key pathways implicated in Brefeldin A-induced apoptosis in HCC include:

  • PERK-ATF4-CHOP Pathway: ER stress activates the PERK kinase, which in turn phosphorylates eIF2α, leading to the preferential translation of ATF4. ATF4 then upregulates the pro-apoptotic factor CHOP.[6]

  • Akt/mTOR and ERK Pathways: Brefeldin A has been shown to induce autophagic cell death in HCC cells via the Akt/mTOR and ERK pathways.[3]

Experimental Protocols

HepG2 Xenograft Model for In Vivo Efficacy Studies [1]

  • Cell Culture: Human hepatocellular carcinoma HepG2 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Tumor Implantation: Female BALB/c nude mice (5-6 weeks old) were subcutaneously injected with 5 x 10^6 HepG2 cells in the right flank.

  • Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment and control groups.

    • The vehicle control group received the vehicle solution.

    • The Brefeldin A group received 15 mg/kg BFA orally (p.o.) daily.

    • The this compound groups received 5, 15, or 45 mg/kg this compound orally (p.o.) daily.

  • Data Collection: Tumor volumes were measured every two days using a caliper. Mouse body weights were also monitored as an indicator of toxicity.

  • Endpoint: After 21 days of treatment, mice were euthanized, and tumors were excised and weighed.

  • Calculation of TGI: Tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.

Signaling Pathway Diagrams

BrefeldinA_Mechanism BFA Brefeldin A ArfGEFs Arf-GEFs BFA->ArfGEFs inhibits ER_Golgi ER-Golgi Trafficking BFA->ER_Golgi disrupts ArfGEFs->ER_Golgi ER_Stress ER Stress ER_Golgi->ER_Stress induces PERK PERK Pathway ER_Stress->PERK Akt_mTOR Akt/mTOR Pathway ER_Stress->Akt_mTOR ERK ERK Pathway ER_Stress->ERK Apoptosis Apoptosis PERK->Apoptosis Autophagy Autophagic Cell Death Akt_mTOR->Autophagy ERK->Autophagy

Caption: Mechanism of Brefeldin A-induced cell death in HCC.

Experimental_Workflow start Start: HepG2 Cell Culture implant Subcutaneous Implantation in Nude Mice start->implant tumor_growth Tumor Growth to 100-150 mm³ implant->tumor_growth randomize Randomization into Groups tumor_growth->randomize treatment Daily Oral Administration (21 days) randomize->treatment vehicle Vehicle treatment->vehicle bfa_dose Brefeldin A (15 mg/kg) treatment->bfa_dose chnqd_doses This compound (5, 15, 45 mg/kg) treatment->chnqd_doses monitoring Tumor Volume & Body Weight Measurement (every 2 days) treatment->monitoring endpoint Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Data Analysis (TGI Calculation) endpoint->analysis end End analysis->end

Caption: In vivo efficacy study workflow for HCC xenograft model.

References

A Preclinical Comparative Analysis of CHNQD-01255 and Sorafenib for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical performance of CHNQD-01255 and the established therapeutic agent, Sorafenib, in the context of hepatocellular carcinoma (HCC). The information is compiled from available preclinical studies to offer insights into their respective mechanisms of action, efficacy, and experimental validation.

Introduction

Hepatocellular carcinoma remains a significant challenge in oncology, with limited effective therapeutic options for advanced stages. Sorafenib, a multi-kinase inhibitor, has been a standard of care, but its efficacy is often limited by resistance and adverse effects. This compound is an investigational prodrug of Brefeldin A (BFA), a natural product that inhibits protein trafficking by targeting ADP-ribosylation factor (Arf) guanine nucleotide-exchange factors (GEFs). This comparison aims to provide a data-driven overview of these two agents to inform further research and development.

Mechanism of Action

This compound: As a prodrug, this compound is converted in vivo to its active form, Brefeldin A. BFA disrupts the secretory pathway by inhibiting Arf-GEFs, which are crucial for the activation of Arf proteins. This inhibition leads to the collapse of the Golgi apparatus into the endoplasmic reticulum (ER), causing ER stress and subsequently inducing apoptosis in cancer cells.[1][2][3]

Sorafenib: Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[4] It inhibits the Raf/MEK/ERK signaling cascade, thereby suppressing cell proliferation.[4] Additionally, it targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), leading to the inhibition of angiogenesis.[4]

Data Presentation

In Vitro Efficacy: Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Treatment Duration
This compound HepG2Not explicitly reported, but BFA IC50 is ~0.2 µM[1]48h
BEL-7402Not explicitly reported, but BFA IC50 is ~0.2 µM[1]48h
Sorafenib HepG22 - 8.9 µM[5][6][7]48h
HLE2 µM[5]48h
HLF2 µM[5]48h
Huh-710 µM[5]48h
SNU387Not specified-
Hep3BNot specified-
SNU423Not specified-

Note: The BEL-7402 cell line has been identified as a HeLa derivative and is considered a problematic cell line.[8]

In Vivo Efficacy: Xenograft Models
CompoundModelDosingOutcome
This compound HepG2 subcutaneous xenograftNot specifiedNot specified
Sorafenib HepG2 subcutaneous xenograftNot specifiedInhibition of tumor growth

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general representation for determining the cytotoxic effects of this compound and Sorafenib on HCC cell lines.

  • Cell Seeding: HCC cells (e.g., HepG2, BEL-7402) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or Sorafenib for 48 hours.

  • MTT Addition: 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) working solution is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated.[9]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol outlines the general steps for assessing apoptosis induced by this compound and Sorafenib.

  • Cell Treatment: HCC cells are seeded in 6-well plates and treated with the desired concentrations of this compound or Sorafenib for a specified time (e.g., 48 hours).[9]

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.[9][10]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Subcutaneous Xenograft Model

This is a generalized protocol for evaluating the in vivo efficacy of this compound and Sorafenib.

  • Cell Preparation: HCC cells (e.g., HepG2) are harvested and resuspended in a suitable medium, often mixed with Matrigel.

  • Implantation: Approximately 1 x 10⁷ cells are subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).[6][11][12][13]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Drug Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The drugs are administered according to the specified dosing regimen.

  • Efficacy Evaluation: Tumor growth inhibition is assessed by comparing the tumor volumes in the treated groups to the control group.[6]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the signaling pathways affected by each compound and a typical experimental workflow for their preclinical evaluation.

CHNQD_01255_Pathway cluster_cell Hepatocellular Carcinoma Cell CHNQD_01255 This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD_01255->BFA Conversion Arf_GEFs Arf-GEFs BFA->Arf_GEFs Inhibits Arf_GTP Arf-GTP (Active) Arf_GEFs->Arf_GTP Activates Golgi Golgi Apparatus Arf_GDP Arf-GDP (Inactive) Arf_GTP->Golgi Regulates Vesicle Trafficking ER Endoplasmic Reticulum Golgi->ER Collapse ER_Stress ER Stress ER->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Sorafenib_Pathway cluster_cell Hepatocellular Carcinoma Cell cluster_surface Cell Surface Sorafenib Sorafenib VEGFR VEGFR Sorafenib->VEGFR Inhibits PDGFR PDGFR Sorafenib->PDGFR Inhibits Raf Raf Sorafenib->Raf Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Lines HCC Cell Lines (e.g., HepG2, BEL-7402) Viability_Assay Cell Viability Assay (MTT) Cell_Lines->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Lines->Apoptosis_Assay end_invitro Determine IC50 & Apoptotic Effect Viability_Assay->end_invitro Apoptosis_Assay->end_invitro Xenograft Subcutaneous Xenograft Model Treatment Drug Administration (this compound or Sorafenib) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement end_invivo Assess Tumor Growth Inhibition Tumor_Measurement->end_invivo start Start Preclinical Evaluation start->Cell_Lines end_invitro->Xenograft Proceed if promising

References

A Head-to-Head Comparison of CHNQD-01255 and Other Arf-GEF Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of the novel Arf-GEF inhibitor CHNQD-01255 with other established inhibitors of the ADP-ribosylation factor (Arf) guanine nucleotide exchange factors (GEFs). This family of enzymes plays a critical role in cellular processes such as vesicular trafficking, signal transduction, and cytoskeletal organization, making them attractive targets for therapeutic intervention, particularly in oncology.

Introduction to Arf-GEF Inhibition

Arf proteins are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. Arf-GEFs catalyze the exchange of GDP for GTP, thereby activating Arf proteins.[1][2][3][4] This activation is crucial for the recruitment of coat proteins to membranes, initiating the formation of transport vesicles.[5] Inhibition of Arf-GEFs disrupts these processes, leading to effects such as Golgi apparatus disassembly and blockade of protein secretion, which can ultimately induce apoptosis in cancer cells.[6][7][8] This guide will focus on the comparative efficacy, selectivity, and mechanistic properties of this compound, its parent compound Brefeldin A, and other notable Arf-GEF inhibitors like SecinH3, M-COPA, and NAV-2729.

Arf GTPase Activation and Inhibition Pathway

The following diagram illustrates the central role of Arf-GEFs in the Arf GTPase cycle and the point of intervention for inhibitors.

cluster_0 Arf GTPase Cycle Arf-GDP Arf-GDP Arf-GTP Arf-GTP Arf-GDP->Arf-GTP GTP Arf-GTP->Arf-GDP GDP Arf-GAP Arf-GAP Arf-GTP->Arf-GAP Inactivates Effector_Proteins Effector_Proteins Arf-GTP->Effector_Proteins Recruits Arf-GEF Arf-GEF Arf-GEF->Arf-GDP Activates Inhibitors Inhibitors Inhibitors->Arf-GEF

Caption: The Arf GTPase cycle is regulated by Arf-GEFs and Arf-GAPs.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and other Arf-GEF inhibitors. Direct comparison should be made with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Efficacy Against Hepatocellular Carcinoma (HCC) Cell Lines
InhibitorCell LineIC50 (µM)Citation(s)
This compound HepG20.1[6]
BEL-74020.07[6]
Brefeldin A T24 (Bladder Cancer)0.22[9]
SecinH3 hCyh2 (GEF)2.4
hCyh1 (GEF)5.4
NAV-2729 ARF61.0[10]
Table 2: In Vivo Efficacy in Xenograft Models
InhibitorCancer TypeModelDosageTumor Growth Inhibition (TGI)Citation(s)
This compound Hepatocellular CarcinomaHepG2 Xenograft45 mg/kg (p.o.)61.0%[11][12]
M-COPA Gastric CancerMKN45 Xenograft50 mg/kg (p.o.)Significant
NAV-2729 Uveal MelanomaOrthotopic XenograftNot specifiedTumorigenesis reduced[13]
Table 3: Safety Profile
InhibitorMetricValueCitation(s)
This compound MTD (p.o. in mice)> 750 mg/kg[11][12]
Brefeldin A MTD (p.o. in mice)< 506 mg/kg[11][12]

Head-to-Head Inhibitor Profiles

This compound

This compound is an orally active prodrug of the natural Arf-GEF inhibitor, Brefeldin A (BFA).[11] It was designed to improve upon the poor solubility, significant toxicity, and short half-life of BFA.[11][13] this compound demonstrates potent anti-hepatocellular carcinoma (HCC) efficacy both in vitro and in vivo.[6] It exhibits improved aqueous solubility (15-20 mg/mL) and a more favorable pharmacokinetic profile compared to BFA, leading to enhanced bioavailability.[11][13] Notably, this compound has a significantly improved safety profile, with a maximum tolerated dose (MTD) in mice greater than 750 mg/kg via oral administration, compared to less than 506 mg/kg for BFA.[11][12]

Brefeldin A (BFA)

BFA is a well-characterized fungal metabolite that acts as a non-competitive inhibitor of a subset of Arf-GEFs, including GBF1.[6] It functions by binding to the Arf-GDP-GEF complex, trapping it in an inactive state and preventing the exchange of GDP for GTP.[14] This leads to the disruption of the Golgi apparatus and inhibition of protein transport from the endoplasmic reticulum.[6] While a potent research tool and showing anti-tumor activity, its clinical development has been hampered by its toxicity and poor pharmacological properties.[13]

SecinH3

SecinH3 is a selective inhibitor of the cytohesin family of Arf-GEFs, which are BFA-resistant.[15] It has been instrumental in elucidating the role of cytohesins in processes such as insulin signaling.[15] SecinH3 has been shown to decrease the growth of breast cancer xenografts and reduce lung metastasis.[13] Its selectivity for a specific subfamily of Arf-GEFs makes it a valuable tool for dissecting Arf signaling pathways.

M-COPA (AMF-26)

M-COPA is a potent, pan-Arf-GEF inhibitor that disrupts the Golgi apparatus.[7][8][16] It has demonstrated antitumor activity against various cancer types, including MET-addicted gastric cancers, by inhibiting the cell surface expression of receptor tyrosine kinases (RTKs).[8][14] M-COPA has been shown to inhibit the activation of Arf1, Arf4, and Arf5.[7]

NAV-2729

NAV-2729 was initially identified as a selective inhibitor of Arf6.[10] It has been shown to reduce tumorigenesis in a mouse model of uveal melanoma.[10] However, more recent studies suggest a more complex target profile, with inhibitory activity against both Arf-GEFs (like BRAG2 and ARNO) and Arf-GAPs (like ASAP1).[6][13] This broader activity profile may contribute to its effects on cell proliferation and morphology.[6]

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of Arf-GEF inhibitors.

cluster_1 Preclinical Evaluation Workflow Compound_Synthesis Compound_Synthesis In_Vitro_Assays In_Vitro_Assays Compound_Synthesis->In_Vitro_Assays Biochemical Screening Cell-Based_Assays Cell-Based_Assays In_Vitro_Assays->Cell-Based_Assays Lead Identification In_Vivo_Models In_Vivo_Models Cell-Based_Assays->In_Vivo_Models Efficacy & Safety Data_Analysis Data_Analysis In_Vivo_Models->Data_Analysis Preclinical Validation

Caption: A streamlined workflow for the preclinical assessment of Arf-GEF inhibitors.

Detailed Experimental Protocols

Arf-GEF Activity Assay (Fluorescence-Based)

This protocol is adapted from methods used to assess the activity of Arf-GEF inhibitors like BFA, SecinH3, M-COPA, and NAV-2729.[16]

  • Protein Purification: Purify recombinant Arf proteins and the catalytic Sec7 domain of the target Arf-GEFs.

  • Fluorescent Nucleotide Loading: Load the Arf protein with a fluorescent GDP analog, such as BODIPY-FL-GDP.

  • Reaction Initiation: In a microplate, mix the fluorescently labeled Arf-GDP with the Arf-GEF in the presence of an excess of unlabeled GTP.

  • Inhibitor Addition: For inhibitor studies, pre-incubate the Arf-GEF with the test compound (e.g., this compound or other inhibitors) before adding it to the reaction mixture.

  • Fluorescence Monitoring: Measure the decrease in fluorescence over time as the fluorescent GDP is exchanged for the unlabeled GTP. The rate of fluorescence decay is proportional to the GEF activity.

  • Data Analysis: Calculate the initial rates of nucleotide exchange and determine the IC50 values for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This is a standard colorimetric assay to measure cell viability and proliferation.

  • Cell Seeding: Seed HCC cells (e.g., HepG2, BEL-7402) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Arf-GEF inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

In Vivo Xenograft Mouse Model for HCC

This protocol describes a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of Arf-GEF inhibitors.[7][15][16]

  • Cell Preparation: Harvest HCC cells (e.g., HepG2) from culture, wash, and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions with calipers to calculate the tumor volume.

  • Drug Administration: When the tumors reach a predetermined average size, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to the specified dosage and schedule (e.g., daily oral gavage).

  • Efficacy and Toxicity Assessment: Monitor tumor growth and the body weight of the mice throughout the study. At the end of the experiment, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage based on the difference in tumor volume or weight between the treated and control groups.

Conclusion

This compound emerges as a promising anti-cancer agent, particularly for hepatocellular carcinoma, by addressing the key limitations of its parent compound, Brefeldin A. Its improved pharmacokinetic properties and enhanced safety profile, coupled with potent in vitro and in vivo efficacy, position it as a strong candidate for further preclinical and clinical development. While direct comparative data against other Arf-GEF inhibitors like SecinH3, M-COPA, and NAV-2729 under identical conditions is limited, the available information suggests that this compound's profile is highly competitive. The diverse mechanisms and target specificities of the compared inhibitors highlight the rich landscape of Arf-GEF modulation for therapeutic intervention. Future studies directly comparing these agents in relevant cancer models will be crucial for definitively positioning their therapeutic potential.

References

Validating the anti-cancer effects of CHNQD-01255 in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of CHNQD-01255 and Sorafenib, a standard-of-care treatment for hepatocellular carcinoma (HCC). The information presented is based on available experimental data to assist researchers in evaluating the potential of this compound as a novel therapeutic agent.

Introduction to this compound and Comparator

This compound is an orally active prodrug of Brefeldin A (BFA), a natural fungal metabolite.[1][2] this compound is designed to improve the pharmaceutical properties of BFA, such as aqueous solubility and in vivo stability.[1][2] Its mechanism of action lies in the inhibition of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs), leading to the disruption of the Golgi apparatus, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[1][3]

Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced hepatocellular carcinoma.[4][5] It targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway.[4][6]

Comparative In Vitro Efficacy

The following tables summarize the available data on the in vitro anti-cancer effects of this compound and Sorafenib in various hepatocellular carcinoma cell lines.

Table 1: Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Incubation TimeAssay
This compound HepG2Not explicitly stated, but its active form, BFA, has shown activity.72hNot Specified
BEL-7402Not explicitly stated, but its active form, BFA, has shown activity.72hNot Specified
Sorafenib HepG2~6 µM[7][8]48hMTT Assay[7][8]
HuH-7~6 µM[7][8]48hMTT Assay[7][8]
Hep3B-72hMTS Assay[9]

Note: Direct comparative studies of this compound and Sorafenib in the same panel of cell lines under identical conditions are limited. The data presented is compiled from different studies.

Table 2: Induction of Apoptosis
CompoundCell LineEffect on ApoptosisMethod
Brefeldin A Ovarian Cancer CellsInduces apoptosis through mitochondrial and death receptor pathways.[1]Not Specified
Glioblastoma Cell LinesInduces time- and dose-dependent apoptosis.[10][11]DAPI staining, TUNEL assay, Flow Cytometry[10][11]
Sorafenib HepG2, HuH-7Induces apoptosis.[12]Not Specified
Table 3: Cell Cycle Analysis
CompoundCell LineEffect on Cell CycleMethod
Brefeldin A Glioblastoma Cell LinesArrests cell cycle in the G0/G1 phase.[10][11]Flow Cytometry[10][11]
Sorafenib HepG2, HuH-7Not explicitly detailed in the search results.

Signaling Pathways

This compound (Brefeldin A) Signaling Pathway

This compound is converted to its active form, Brefeldin A (BFA), which inhibits Arf-GEFs. This inhibition disrupts the Golgi apparatus, leading to ER stress. Prolonged ER stress activates the unfolded protein response (UPR), which can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3]

CHNQD-01255_Signaling_Pathway CHNQD This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD->BFA Conversion Arf_GEFs Arf-GEFs BFA->Arf_GEFs Inhibits Golgi Golgi Apparatus Arf_GEFs->Golgi Maintains Structure ER Endoplasmic Reticulum Golgi->ER Disruption leads to retrograde transport ER_Stress ER Stress ER->ER_Stress Protein Accumulation UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Mitochondrial_Pathway Mitochondrial Pathway UPR->Mitochondrial_Pathway Triggers Death_Receptor_Pathway Death Receptor Pathway UPR->Death_Receptor_Pathway Triggers Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Death_Receptor_Pathway->Apoptosis

Caption: this compound (Brefeldin A) induced apoptosis pathway.

Sorafenib Signaling Pathway

Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation. By inhibiting RAF kinases, Sorafenib prevents the phosphorylation of MEK and ERK, leading to the inhibition of cell growth and induction of apoptosis. It also inhibits receptor tyrosine kinases like VEGFR and PDGFR, thereby suppressing tumor angiogenesis.[4][6]

Sorafenib_Signaling_Pathway Sorafenib Sorafenib VEGFR_PDGFR VEGFR / PDGFR Sorafenib->VEGFR_PDGFR Inhibits RAF RAF Sorafenib->RAF Inhibits Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis Promotes MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Sorafenib's dual-action signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or Sorafenib) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 48 or 72 hours).[7]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Test Compound incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add Solubilizing Agent incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

References

Comparative Safety Profile Analysis: CHNQD-01255 vs. Brefeldin A (BFA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the safety profiles of CHNQD-01255 and Brefeldin A (BFA). The information presented is based on available preclinical data and is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their studies.

Executive Summary

Brefeldin A (BFA), a fungal metabolite, is a well-characterized inhibitor of protein transport between the endoplasmic reticulum (ER) and the Golgi apparatus.[1][2] Its mechanism of action involves the inhibition of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs).[3][4] While a valuable tool in cell biology research and a potential therapeutic agent, BFA's clinical development has been hampered by its poor solubility, significant toxicity, and short half-life.[3][4]

This compound is a prodrug of BFA designed to overcome these limitations.[3][4] Preclinical studies have demonstrated that this compound exhibits an improved safety profile compared to BFA, with a significantly higher maximum tolerated dose (MTD).[3][4] As an orally active agent, this compound is rapidly converted to BFA in vivo, where it exerts its anti-tumor effects.[3][4] This guide will delve into the available safety data for both compounds, provide an overview of the experimental methodologies used to assess their safety, and illustrate the key signaling pathways involved in their mechanism of action.

Quantitative Safety Data

The following table summarizes the key quantitative safety and efficacy parameters for this compound and BFA based on available preclinical data.

ParameterThis compoundBrefeldin A (BFA)Reference
Maximum Tolerated Dose (MTD), p.o. (mice) > 750 mg/kg< 506 mg/kg[3][4]
Maximum Tolerated Dose (MTD), i.p. (mice) > 100 mg/kgNot explicitly stated[5]
LD50 (mice, intraperitoneal) Not available250 mg/kg[1]
LD50 (rats, oral) Not available275 mg/kg[1]
IC50 (HepG2 cells) 0.1 µMNot explicitly stated for this cell line[5]
IC50 (BEL-7402 cells) 0.07 µMNot explicitly stated for this cell line[5]
IC50 (HCT 116 cells) Not applicable0.2 µM[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of BFA-Induced ER Stress and Apoptosis

BFA, and by extension its prodrug this compound, primarily functions by inhibiting Arf-GEFs, which disrupts vesicle trafficking between the ER and Golgi. This leads to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR) or ER stress. Prolonged ER stress activates apoptotic pathways.

BFA_Signaling_Pathway cluster_cell Cell cluster_UPR Unfolded Protein Response BFA BFA / this compound (active form) Arf_GEFs Arf-GEFs BFA->Arf_GEFs inhibits ER_Golgi ER-Golgi Transport Arf_GEFs->ER_Golgi regulates UP Unfolded Protein Accumulation ER_Stress ER Stress (UPR) UP->ER_Stress leads to PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 Apoptosis Apoptosis PERK->Apoptosis prolonged activation IRE1->Apoptosis prolonged activation ATF6->Apoptosis prolonged activation Cytotoxicity_Assay_Workflow start Start cell_culture Cell Culture (e.g., HepG2, BEL-7402) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with varying concentrations of This compound or BFA seeding->treatment incubation Incubate for a defined period (e.g., 72h) treatment->incubation viability_assay Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) incubation->viability_assay measurement Measure Absorbance or Luminescence viability_assay->measurement data_analysis Data Analysis (Calculate IC50) measurement->data_analysis end End data_analysis->end

References

Assessing the Synergistic Effects of CHNQD-01255 with Other Chemotherapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic potential of CHNQD-01255, a prodrug of the Arf-GEF inhibitor Brefeldin A (BFA), with other chemotherapeutic agents. The following sections detail the current understanding of its synergistic interactions, relevant experimental data, and detailed protocols for assessing such combinations.

Overview of this compound and its Synergistic Potential

This compound is an orally bioavailable prodrug of Brefeldin A, a natural fungal metabolite known to disrupt the Golgi apparatus and inhibit protein transport. This mechanism of action, leading to endoplasmic reticulum (ER) stress and apoptosis, forms the basis for its potential as an anticancer agent. Research into the combination of BFA with standard chemotherapies has revealed synergistic effects, enhancing the therapeutic efficacy against various cancer cell lines. This guide focuses on the combination of BFA, the active form of this compound, with docetaxel in prostate cancer models as a case study for its synergistic potential.

Data Presentation: Synergistic Effects of Brefeldin A and Docetaxel

While specific quantitative data from a Chou-Talalay Combination Index (CI) analysis for this compound is not publicly available, preclinical studies on its active form, Brefeldin A, in combination with docetaxel have demonstrated significant synergistic effects in prostate cancer cells. The following tables summarize the key findings from these studies.

Table 1: In Vitro Efficacy of Brefeldin A and Docetaxel Combination in Prostate Cancer Cells

Treatment GroupOutcome MeasureCell LineResult
Brefeldin A (BFA) aloneApoptosisPC-3Moderate increase in apoptotic cells[1]
Docetaxel aloneApoptosisPC-3Moderate increase in apoptotic cells[1]
BFA + DocetaxelApoptosisPC-3More potent induction of apoptosis than either agent alone[1]
BFA + DocetaxelGrowth in 3D CulturePC-3Stronger inhibition of tissue-like morphology formation compared to single agents[1]

Table 2: Molecular Effects of Brefeldin A and Docetaxel Combination in PC-3 Prostate Cancer Cells

Treatment GroupMolecular TargetEffect
Docetaxel aloneBcl-2 LevelLittle to no effect[1]
Brefeldin A (BFA) + DocetaxelBcl-2 LevelStrong decrease in Bcl-2 protein levels[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes involved in assessing the synergistic effects of this compound, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Brefeldin A and Docetaxel Synergy

Brefeldin A, the active form of this compound, induces ER stress by inhibiting Arf-GEFs, leading to the disruption of the Golgi apparatus. Docetaxel is a microtubule-stabilizing agent that induces cell cycle arrest and apoptosis. The synergistic effect of their combination in prostate cancer cells has been linked to the pronounced downregulation of the anti-apoptotic protein Bcl-2.

Synergy_Pathway cluster_BFA This compound (Brefeldin A) cluster_Docetaxel Docetaxel cluster_Apoptosis Apoptosis Induction BFA Brefeldin A ArfGEFs Arf-GEFs BFA->ArfGEFs inhibits Bcl2 Bcl-2 Downregulation BFA->Bcl2 synergistically downregulates Golgi Golgi Disruption ArfGEFs->Golgi maintains ER_Stress ER Stress Golgi->ER_Stress leads to MitochondrialPathway Mitochondrial Pathway ER_Stress->MitochondrialPathway Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules stabilizes Docetaxel->Bcl2 synergistically downregulates CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest induces CellCycleArrest->MitochondrialPathway Bcl2->MitochondrialPathway inhibits CaspaseActivation Caspase Activation MitochondrialPathway->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Synergistic apoptosis induction by Brefeldin A and Docetaxel.

Experimental Workflow for In Vitro Synergy Assessment

The following workflow outlines the key steps in determining the synergistic effects of this compound with another chemotherapeutic agent in vitro, utilizing the Chou-Talalay method.

InVitro_Workflow cluster_setup Experiment Setup cluster_assay Viability Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., PC-3 cells) DrugPrep 2. Drug Preparation (this compound & Chemo X) CellCulture->DrugPrep DoseResponse 3. Dose-Response Assay (Single agents and combinations) DrugPrep->DoseResponse MTT 4. MTT Assay DoseResponse->MTT Absorbance 5. Absorbance Reading MTT->Absorbance IC50 6. IC50 Calculation Absorbance->IC50 ChouTalalay 7. Chou-Talalay Analysis IC50->ChouTalalay CI 8. Combination Index (CI) Calculation ChouTalalay->CI Synergy 9. Synergy Determination (CI < 1) CI->Synergy

Caption: Workflow for assessing in vitro drug synergy.

Experimental Protocols

In Vitro Synergy Assessment: MTT Assay

Objective: To determine the cell viability and cytotoxic effects of this compound alone and in combination with another chemotherapeutic agent.

Materials:

  • Cancer cell line of interest (e.g., PC-3)

  • Complete culture medium

  • This compound and other chemotherapeutic agents

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound, the other chemotherapeutic agent, and their combination at various ratios for a specified incubation period (e.g., 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for each agent and use the dose-response data to perform a Chou-Talalay analysis to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.

In Vivo Synergy Assessment: Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with another chemotherapeutic agent in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line of interest

  • This compound and other chemotherapeutic agents formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size. Randomize mice into treatment groups (vehicle control, this compound alone, chemotherapy alone, combination therapy).

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Compare the TGI of the combination therapy to that of the single agents to assess for synergistic effects.

Conclusion

The available preclinical data suggests that this compound, through its active form Brefeldin A, holds significant promise for synergistic combination therapies in cancer treatment. The demonstrated synergy with docetaxel in prostate cancer models, mediated by the downregulation of Bcl-2, provides a strong rationale for further investigation. The experimental protocols outlined in this guide offer a framework for researchers to quantitatively assess the synergistic potential of this compound with a wide range of chemotherapeutic agents, paving the way for the development of more effective cancer treatment regimens.

References

CHNQD-01255 Demonstrates Promising In Vivo Efficacy in Hepatocellular Carcinoma Models, Outlining a Potential New Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – November 18, 2025 – In the landscape of hepatocellular carcinoma (HCC) therapeutics, a novel contender, CHNQD-01255, has shown significant anti-tumor activity in preclinical in vivo models. This comparison guide provides a detailed analysis of this compound's performance benchmarked against the established standard of care for advanced HCC, offering researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential.

This compound is an orally active prodrug of Brefeldin A (BFA), a natural inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs).[1][2] By inhibiting Arf-GEFs, this compound disrupts the Golgi apparatus, a critical organelle for protein secretion and modification, thereby impeding cancer cell proliferation and survival. This mechanism of action presents a distinct approach compared to current standard-of-care treatments for advanced HCC, which primarily include multi-kinase inhibitors like sorafenib and combination immunotherapies such as atezolizumab and bevacizumab.

In Vivo Performance: A Comparative Analysis

Preclinical studies utilizing a HepG2 human hepatocellular carcinoma xenograft mouse model have demonstrated the potent in vivo efficacy of this compound. Oral administration of this compound resulted in a significant dose-dependent inhibition of tumor growth.

Treatment GroupDosage & AdministrationTumor Growth Inhibition (TGI)Reference
This compound 45 mg/kg, oral, daily for 21 days61.0%[1][2]
Sorafenib 30 mg/kg, oral, dailyAccelerated tumor growth in one study[3]
Sorafenib 60 mg/kg, oral, dailyAccelerated tumor growth in one study[3]
Sorafenib 18 mg/kg, oralSignificant tumor volume reduction[2][4]
Atezolizumab + Bevacizumab N/A (Clinical Data)Improved Overall and Progression-Free Survival vs. Sorafenib

Enhanced Safety and Pharmacokinetic Profile

A significant advantage of this compound is its improved safety profile compared to its active metabolite, Brefeldin A. The maximum tolerated dose (MTD) for oral administration of this compound in mice was found to be greater than 750 mg/kg, showcasing a wide therapeutic window.[2] Furthermore, as a prodrug, this compound exhibits favorable pharmacokinetic properties, including improved aqueous solubility and bioavailability, leading to sustained plasma exposure of the active compound.[2]

Mechanism of Action: Targeting the Arf-GEF Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting Arf-GEFs, which are crucial for the activation of ADP-ribosylation factor (Arf) proteins. Activated Arf proteins are essential for the integrity and function of the Golgi apparatus. Inhibition of Arf-GEFs by Brefeldin A (the active form of this compound) leads to the disassembly of the Golgi complex, disruption of vesicular trafficking, and ultimately, induction of apoptosis in cancer cells.

Arf_GEF_Signaling_Pathway Mechanism of Action: this compound in Arf-GEF Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Arf_GEFs Arf-GEFs Growth_Factor_Receptor->Arf_GEFs activates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor activates Arf_GDP Arf-GDP (inactive) Arf_GEFs->Arf_GDP catalyzes GDP-GTP exchange Arf_GTP Arf-GTP (active) Golgi_Apparatus Golgi Apparatus Integrity & Vesicular Trafficking Arf_GTP->Golgi_Apparatus maintains Cancer_Cell_Proliferation Cancer Cell Proliferation & Survival Golgi_Apparatus->Cancer_Cell_Proliferation supports CHNQD_01255 This compound (Brefeldin A) CHNQD_01255->Arf_GEFs inhibits

Caption: this compound inhibits Arf-GEFs, blocking Arf protein activation and disrupting Golgi function.

Experimental Protocols

The following is a detailed methodology for the in vivo assessment of this compound in a hepatocellular carcinoma xenograft model, based on published studies.

Cell Line and Culture:

  • Human hepatocellular carcinoma cell line HepG2 was used.

  • Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Animal Model:

  • Male BALB/c nude mice, 4-6 weeks old, were used for the study.

  • Animals were housed in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

  • All animal procedures were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.

Xenograft Tumor Implantation:

  • HepG2 cells were harvested during the logarithmic growth phase and resuspended in serum-free DMEM.

  • A total of 5 x 10^6 HepG2 cells in 100 µL of medium were subcutaneously injected into the right flank of each mouse.

  • Tumor growth was monitored every other day using a caliper, and tumor volume was calculated using the formula: Volume = (length × width^2) / 2.

Drug Administration:

  • When the average tumor volume reached approximately 100-150 mm³, the mice were randomly assigned to treatment and control groups.

  • This compound was administered orally (p.o.) once daily for 21 consecutive days at doses of 5, 15, and 45 mg/kg.

  • The control group received the vehicle solution.

Efficacy Evaluation:

  • Tumor volumes and body weights were measured every two days throughout the study.

  • At the end of the 21-day treatment period, the mice were euthanized, and the tumors were excised and weighed.

  • The tumor growth inhibition (TGI) rate was calculated as: TGI (%) = [1 - (average tumor weight of the treated group / average tumor weight of the control group)] × 100.

Experimental_Workflow In Vivo Xenograft Study Workflow Cell_Culture HepG2 Cell Culture Tumor_Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment 21-Day Oral Administration (Vehicle or this compound) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Tumor Excision & Weight Measurement Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Workflow for the in vivo evaluation of this compound in an HCC xenograft model.

Conclusion

This compound demonstrates a promising preclinical profile with significant in vivo anti-tumor efficacy in a hepatocellular carcinoma model. Its novel mechanism of action, targeting the Arf-GEF signaling pathway, combined with a favorable safety and pharmacokinetic profile, positions it as a compelling candidate for further clinical development. While direct comparative studies with the current standards of care are warranted, the initial data suggests that this compound could offer a valuable new therapeutic option for patients with hepatocellular carcinoma.

References

Evaluating the Specificity of CHNQD-01255 for Arf-GEFs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CHNQD-01255, a prodrug of the natural Arf-GEF inhibitor Brefeldin A (BFA), with other known inhibitors of ADP-ribosylation factor (Arf) guanine nucleotide exchange factors (GEFs). The specificity of these compounds is critical for their use as research tools and for their potential therapeutic applications. This document summarizes key experimental data, details the methodologies used for their assessment, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound is an orally active prodrug of Brefeldin A, a well-characterized inhibitor of a subset of Arf-GEFs. The active form, BFA, exhibits a distinct specificity profile, primarily targeting large Arf-GEFs such as GBF1, BIG1, and BIG2, while smaller Arf-GEFs of the cytohesin family (e.g., ARNO) are largely resistant. This guide compares the inhibitory profile of BFA with other small molecule inhibitors—SecinH3, M-COPA, and NAV-2729—across a panel of Arf-GEFs to provide a clear understanding of their relative specificities.

Comparison of Arf-GEF Inhibitor Specificity

The following table summarizes the inhibitory activity of Brefeldin A (the active form of this compound), SecinH3, M-COPA, and NAV-2729 against a panel of human and bacterial Arf-GEFs. The data is presented as the percentage of inhibition at a fixed concentration, as determined by in vitro fluorescence kinetics assays.

Target Arf-GEFBrefeldin ASecinH3M-COPANAV-2729
Human ARNO ~0%~95% ~100% ~80%
Human EFA6 ~10%~5%~100% ~70%
Human BIG1 ~90% ~10%~100% ~60%
Human BRAG2 ~5%~20%~100% ~90%
L. pneumophila RalF~85% ~15%~100% ~75%
R. rickettsii RalF~15%~10%~100% ~50%
Data adapted from Benabdi et al., Biochemistry, 2017.[1][2] Inhibition was assessed at a concentration of 15 µM for Brefeldin A, SecinH3, and M-COPA, and 25 µM for NAV-2729.

Key Observations:

  • Brefeldin A (this compound) demonstrates high specificity for BIG1 and the bacterial GEF from Legionella pneumophila, RalF. It shows minimal inhibition of ARNO, EFA6, and BRAG2.[1][2]

  • SecinH3 is highly selective for ARNO, a member of the cytohesin family of Arf-GEFs, with an IC50 value of 2.4 µM for human cytohesin-2.[1]

  • M-COPA acts as a potent pan-Arf-GEF inhibitor, showing strong inhibition across all tested GEFs.[1][2]

  • NAV-2729 inhibits all tested GEFs, with the most potent effects observed against BRAG2.[1][2] Initially identified as an ARF6 inhibitor, it has a broader and more complex target profile that includes both Arf-GEFs and Arf-GAPs.[3]

Experimental Protocols

The data presented in this guide was primarily generated using in vitro fluorescence-based GDP/GTP exchange assays. This method allows for the real-time monitoring of Arf-GEF activity and its inhibition.

In Vitro Fluorescence-Based GDP/GTP Exchange Assay

This assay measures the ability of an Arf-GEF to catalyze the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on an Arf protein. The binding of the fluorescent GTP analog to the Arf protein results in an increase in fluorescence intensity. The rate of this increase is proportional to the Arf-GEF activity.

Materials:

  • Purified recombinant Arf proteins (e.g., Arf1, Arf6)

  • Purified recombinant catalytic (Sec7) domains of Arf-GEFs (e.g., ARNO, EFA6, BIG1, BRAG2)

  • Fluorescent GTP analog (e.g., N-methylanthraniloyl-GTP; mant-GTP)

  • Non-fluorescent GTP and GDP

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Loading of Arf with GDP: Recombinant Arf protein is pre-loaded with GDP by incubation with a molar excess of GDP.

  • Reaction Setup: The Arf-GDP is mixed with the fluorescent GTP analog in the assay buffer in the wells of a microplate.

  • Initiation of Reaction: The exchange reaction is initiated by the addition of the purified Arf-GEF.

  • Inhibitor Testing: For inhibitor studies, the Arf-GEF is pre-incubated with the test compound (e.g., BFA, SecinH3) for a defined period before being added to the reaction mixture.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths for the fluorescent GTP analog.

  • Data Analysis: The initial rate of the reaction is calculated from the linear phase of the fluorescence increase. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values can be calculated by performing the assay with a range of inhibitor concentrations.

Visualizations

Arf Signaling Pathway

The following diagram illustrates the central role of Arf-GEFs in the activation of Arf GTPases, which in turn regulate a variety of cellular processes, including membrane trafficking and cytoskeletal organization.

Arf_Signaling_Pathway cluster_activation Arf Activation Cycle cluster_inhibitors Inhibitor Action cluster_downstream Downstream Effects Arf_GDP Arf-GDP (Inactive) GEF Arf-GEF Arf_GDP->GEF GDP release Arf_GTP Arf-GTP (Active) GAP Arf-GAP Arf_GTP->GAP GTP hydrolysis Effectors Effector Proteins (e.g., Coat proteins, PLD) Arf_GTP->Effectors GEF->Arf_GTP GTP binding GAP->Arf_GDP Pi BFA Brefeldin A (this compound) BFA->GEF Inhibits (e.g., BIG1) SecinH3 SecinH3 SecinH3->GEF Inhibits (e.g., ARNO) Vesicle_Trafficking Vesicle Trafficking Effectors->Vesicle_Trafficking Cytoskeleton Cytoskeletal Remodeling Effectors->Cytoskeleton

Caption: The Arf GTPase activation cycle and points of inhibition.

Experimental Workflow for Evaluating Arf-GEF Inhibitor Specificity

The diagram below outlines the key steps in the experimental workflow for assessing the specificity of an Arf-GEF inhibitor.

Arf_GEF_Inhibitor_Workflow cluster_reagents Reagent Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis p1 Purify Recombinant Arf Protein a1 Pre-load Arf with GDP p1->a1 p2 Purify Panel of Recombinant Arf-GEFs a3 Initiate with Arf-GEF p2->a3 p3 Prepare Inhibitor Stock Solutions a2 Set up reactions: Arf-GDP + mant-GTP +/- Inhibitor p3->a2 a1->a2 a2->a3 a4 Monitor Fluorescence Increase Over Time a3->a4 d1 Calculate Initial Reaction Rates a4->d1 d2 Determine % Inhibition for each Arf-GEF d1->d2 d3 Generate IC50 Curves d1->d3 d4 Compare Specificity Profiles d2->d4 d3->d4

Caption: Workflow for assessing Arf-GEF inhibitor specificity.

References

Safety Operating Guide

Proper Disposal of CHNQD-01255: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of CHNQD-01255, an orally active Arf-GEFs inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound, a prodrug of Brefeldin A (BFA), is utilized in research for its potent anti-hepatocellular carcinoma (HCC) efficacy. While exhibiting an improved safety profile over BFA, it necessitates careful handling and disposal as a hazardous chemical waste.

Hazard Identification and Classification

This compound should be handled as a hazardous substance. Based on the available data for its active metabolite, Brefeldin A, the primary hazards include:

  • Toxicity: Toxic if swallowed[1][2].

  • Irritation: May cause skin and eye irritation[3].

  • Respiratory Harm: May be harmful if inhaled, potentially causing irritation to the mucous membranes and upper respiratory tract[3].

Quantitative Data Summary:

PropertyValueSource
Chemical Name (1R,2E,6S,10E,11aS,13S,14aR)-1-hydroxy-6-methyl-4-oxo-1,6,7,8,9,11a,12,13,14,14a-decahydro-4H-cyclopenta[f][3]oxacyclotridecin-13-yl (pyridin-3-ylmethyl) carbonateMedKoo Biosciences
CAS Number 2756173-91-6MedKoo Biosciences
Molecular Formula C23H29NO6MedKoo Biosciences
Appearance White powderInferred from BFA data[3]
Solubility Soluble in DMSO or ethanol[3]Inferred from BFA data[3]
Toxicity (as BFA) LD50 (mouse, intraperitoneal)250 mg/kg[2]

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following minimum PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be required.

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound.

Experimental Protocol: Decontamination and Disposal

  • Segregation: Isolate all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, tubes), and personal protective equipment (PPE).

  • Waste Container: Place all solid waste into a clearly labeled, sealed, and leak-proof hazardous waste container. The label should include:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: "2756173-91-6"

    • Primary Hazards: "Toxic"

  • Liquid Waste: For solutions containing this compound, do not dispose of them down the drain. Collect liquid waste in a separate, labeled, and sealed hazardous waste container.

  • Spill Management: In the event of a spill, wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the absorbed material and place it in the designated hazardous waste container.

  • Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Dispose of contents/container to an approved waste disposal plant[1].

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

CHNQD_01255_Disposal_Workflow start Start: This compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe segregate Segregate Waste: - Unused Product - Contaminated Consumables - Contaminated PPE ppe->segregate solid_waste Solid Waste Container: - Label Clearly - Seal Securely segregate->solid_waste Solid Waste liquid_waste Liquid Waste Container: - Label Clearly - Seal Securely segregate->liquid_waste Liquid Waste storage Store in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage ehs_contact Contact EHS for Pickup and Final Disposal storage->ehs_contact end End: Proper Disposal Complete ehs_contact->end

Caption: this compound Disposal Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.